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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Iodo-1,6-dimethyl-1H-indole (CAS 1599372-49-2)

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of extensive research in medicinal chemistry and drug discovery. The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a halogen, such as iodine, at the C3-position, and alkyl groups on the nitrogen and the benzene ring, as seen in 3-Iodo-1,6-dimethyl-1H-indole, creates a versatile intermediate with significant potential for the development of novel bioactive molecules.

This technical guide provides a comprehensive overview of the available information on 3-Iodo-1,6-dimethyl-1H-indole, including its chemical and physical properties, a detailed synthetic approach, and an exploration of its potential applications in drug discovery, based on the known reactivity of 3-iodoindoles and the broad biological activities of indole derivatives.

Chemical and Physical Properties

Detailed experimental data for 3-Iodo-1,6-dimethyl-1H-indole is not widely available in peer-reviewed literature. The following table summarizes its basic properties as reported by chemical suppliers, alongside computed properties for the related compound 3-iodo-1H-indole for comparative purposes.

PropertyValueSource
Chemical Name 3-Iodo-1,6-dimethyl-1H-indoleAA Blocks
CAS Number 1599372-49-2AA Blocks[1]
Molecular Formula C₁₀H₁₀INAA Blocks[1]
Molecular Weight 271.10 g/mol AA Blocks[1]
SMILES Cc1ccc2c(c1)n(C)cc2IAA Blocks[1]
Predicted XLogP3 3.6Predicted based on structure
Computed Molecular Weight (3-iodo-1H-indole) 243.04 g/mol PubChem
Computed XLogP3 (3-iodo-1H-indole) 2.9PubChem[2]

Synthesis and Reactivity

The synthesis of 3-iodoindoles is well-established in the chemical literature. A robust and widely applicable method involves a two-step sequence: a palladium/copper-catalyzed Sonogashira coupling of an N,N-dialkyl-2-iodoaniline with a terminal alkyne, followed by an electrophilic iodocyclization of the resulting 2-alkynyl aniline. This versatile methodology allows for the introduction of a wide range of substituents on the indole core.

Proposed Synthetic Pathway

The synthesis of 3-Iodo-1,6-dimethyl-1H-indole can be envisioned to start from 2-iodo-5-methylaniline. The synthetic sequence would involve the N,N-dimethylation of the aniline, followed by a Sonogashira coupling with a suitable acetylene equivalent (e.g., trimethylsilylacetylene, which can be deprotected in situ or in a subsequent step), and finally, an iodocyclization reaction.

Synthesis_Pathway A 2-Iodo-5-methylaniline B N,N,5-Trimethyl-2-iodoaniline A->B N,N-Dimethylation (e.g., MeI, K₂CO₃) C N,N,5-Trimethyl-2-(ethynyl)aniline B->C Sonogashira Coupling (e.g., TMS-acetylene, Pd/Cu catalyst) D 3-Iodo-1,6-dimethyl-1H-indole C->D Iodocyclization (I₂, CH₂Cl₂)

Caption: Proposed synthetic pathway for 3-Iodo-1,6-dimethyl-1H-indole.

Experimental Protocol: General Procedure for Iodocyclization

The following is a general and reliable protocol for the electrophilic iodocyclization of N,N-dialkyl-2-(1-alkynyl)anilines to form 3-iodoindoles. This procedure can be adapted for the synthesis of 3-Iodo-1,6-dimethyl-1H-indole from its corresponding 2-alkynyl aniline precursor.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N,N,5-trimethyl-2-(ethynyl)aniline (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Iodine Addition: To this solution, add a solution of iodine (I₂) (2.0 eq) in CH₂Cl₂ dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Iodo-1,6-dimethyl-1H-indole.

Causality Behind Experimental Choices:

  • Iodine as Electrophile: Iodine acts as an electrophile, which attacks the electron-rich alkyne, initiating the cyclization.

  • Dichloromethane as Solvent: Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the iodine.

  • Sodium Thiosulfate Quench: Sodium thiosulfate is a reducing agent that reacts with and neutralizes any unreacted iodine, simplifying the workup process.

Reactivity of the C-I Bond

The carbon-iodine bond at the C3-position of the indole ring is a key functional handle for further synthetic transformations. The iodo group can be readily displaced or participate in various cross-coupling reactions, making 3-Iodo-1,6-dimethyl-1H-indole a valuable building block for generating a library of substituted indole derivatives.

Reactivity_Diagram A 3-Iodo-1,6-dimethyl-1H-indole B Suzuki Coupling (Aryl/Vinyl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Heck Coupling (Alkenes) A->D E Buchwald-Hartwig Amination (Amines) A->E F Stille Coupling (Organostannanes) A->F

Caption: Common cross-coupling reactions utilizing the C-I bond of 3-iodoindoles.

Potential Applications in Drug Discovery

While specific biological data for 3-Iodo-1,6-dimethyl-1H-indole is not yet reported, the broader class of indole derivatives has shown a vast range of pharmacological activities.[3] The unique substitution pattern of this molecule makes it an interesting candidate for screening in various therapeutic areas.

Key Therapeutic Areas for Indole Derivatives:

  • Oncology: Many indole-based compounds have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and histone deacetylases.

  • Neuroscience: The indole nucleus is a key component of several neurotransmitters, and its derivatives have been explored for the treatment of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.

  • Infectious Diseases: Indole derivatives have shown promise as antibacterial, antifungal, antiviral, and antiparasitic agents.

  • Inflammation and Pain: A number of indole-containing compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

The presence of the iodine atom in 3-Iodo-1,6-dimethyl-1H-indole allows for its use as a versatile intermediate in the synthesis of more complex molecules for biological evaluation in these and other therapeutic areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Iodo-1,6-dimethyl-1H-indole is not publicly available. However, based on the known hazards of related iodo- and indole-containing compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

The GHS hazard classifications for the related compound 3-iodo-1H-indole include:

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Causes skin irritation (Skin corrosion/irritation)[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

It is prudent to handle 3-Iodo-1,6-dimethyl-1H-indole with similar precautions. Always refer to a comprehensive and up-to-date SDS from the supplier before handling any chemical.

Conclusion

3-Iodo-1,6-dimethyl-1H-indole is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials and the versatile reactivity of the C-I bond make it an attractive scaffold for the generation of diverse chemical libraries. While specific biological data for this compound is currently limited, the extensive pharmacological profile of the indole class of molecules suggests that derivatives of 3-Iodo-1,6-dimethyl-1H-indole could exhibit a wide range of interesting biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

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  • PubChem. (n.d.). 3-iodo-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

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  • AA Blocks. (n.d.). 3-Iodo-1,6-dimethyl-1H-indole. Retrieved from [Link]

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  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,6-Dimethyl-3-iodoindole: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1,6-dimethyl-3-iodoindole, a substituted indole of significant interest to researchers, scientists, and professionals in drug development. While direct experiment...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,6-dimethyl-3-iodoindole, a substituted indole of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous compounds and established chemical principles to offer a robust profile. We will delve into its chemical structure, plausible synthetic routes, predicted spectroscopic data, and its potential as a valuable scaffold in medicinal chemistry.

Unveiling the Molecular Architecture: The Chemical Structure of 1,6-Dimethyl-3-iodoindole

1,6-Dimethyl-3-iodoindole is a derivative of indole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1][2] The systematic name indicates the presence of two methyl (-CH₃) groups and one iodine (I) atom as substituents on the indole core.

  • 1-position: A methyl group is attached to the nitrogen atom of the pyrrole ring.

  • 6-position: A second methyl group is attached to the carbon atom at the 6-position of the benzene ring.

  • 3-position: An iodine atom is attached to the carbon atom at the 3-position of the pyrrole ring, a common site for functionalization in indole chemistry.[3][4]

The presence of these substituents significantly influences the molecule's electronic distribution, steric hindrance, and overall chemical reactivity. The N-methylation prevents the formation of intermolecular hydrogen bonds, which can affect its physical properties and biological interactions. The methyl group at the 6-position introduces a moderate electron-donating effect on the benzene ring. The iodine atom at the 3-position is a key functional handle for further chemical transformations, particularly cross-coupling reactions.[5][6]

Caption: Chemical structure of 1,6-dimethyl-3-iodoindole.

Strategic Synthesis: A Plausible Route to 1,6-Dimethyl-3-iodoindole

A logical and efficient synthesis of 1,6-dimethyl-3-iodoindole can be envisioned in a two-step process starting from the commercially available 6-methylindole. This strategy involves the N-methylation of 6-methylindole followed by a regioselective iodination at the C3 position.

Step 1: N-Methylation of 6-Methylindole

The methylation of the indole nitrogen is a well-established transformation. A common and effective method involves the use of a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base to deprotonate the indole nitrogen.

Protocol: Synthesis of 1,6-Dimethylindole

  • Reaction Setup: To a solution of 6-methylindole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the indolide anion.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1,6-dimethylindole.

Step 2: Regioselective C3-Iodination of 1,6-Dimethylindole

The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution.[7] Iodination can be achieved using various iodinating reagents. A common and effective method is the use of N-iodosuccinimide (NIS) or a mixture of iodine and a base.[8]

Protocol: Synthesis of 1,6-Dimethyl-3-iodoindole

  • Reaction Setup: Dissolve 1,6-dimethylindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN).

  • Iodination: Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, wash the mixture with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to afford pure 1,6-dimethyl-3-iodoindole. It is advisable to store 3-iodoindoles at low temperatures in the dark, as they can be sensitive to light and prolonged storage at room temperature.[9]

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: C3-Iodination 6-Methylindole 6-Methylindole Deprotonation (NaH in DMF) Deprotonation (NaH in DMF) 6-Methylindole->Deprotonation (NaH in DMF) 1. Addition of CH3I Addition of CH3I Deprotonation (NaH in DMF)->Addition of CH3I 2. 1,6-Dimethylindole 1,6-Dimethylindole Addition of CH3I->1,6-Dimethylindole 3. Addition of NIS in DCM Addition of NIS in DCM 1,6-Dimethylindole->Addition of NIS in DCM 4. 1,6-Dimethyl-3-iodoindole 1,6-Dimethyl-3-iodoindole Addition of NIS in DCM->1,6-Dimethyl-3-iodoindole 5. G Start 1,6-Dimethyl-3-iodoindole Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Heck Heck Coupling (Alkenes) Start->Heck Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Product1 3-Aryl/Heteroaryl Indoles Suzuki->Product1 Product2 3-Alkenyl Indoles Heck->Product2 Product3 3-Alkynyl Indoles Sonogashira->Product3 Product4 3-Amino Indoles Buchwald->Product4

Caption: Cross-coupling reactions of 1,6-dimethyl-3-iodoindole.

The Role of Bioisosterism in Modulating Biological Activity

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. [10][11][12][13][14]The iodine atom in 1,6-dimethyl-3-iodoindole can be considered a bioisostere for other functional groups. For instance, its size and lipophilicity can mimic that of larger alkyl or aryl groups. Furthermore, the introduction of a halogen atom can significantly impact a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.

The strategic placement of the methyl groups and the iodine atom on the indole scaffold can lead to compounds with tailored biological activities. The N-methyl group can enhance metabolic stability by blocking N-dealkylation, while the C6-methyl group can influence binding to target proteins through steric and electronic interactions.

Conclusion

1,6-Dimethyl-3-iodoindole, while not extensively characterized in the literature, represents a promising and versatile chemical entity for drug discovery and development. Its synthesis is achievable through well-established methodologies, and its chemical structure offers multiple avenues for further functionalization. The strategic combination of N-methylation, C6-methylation, and C3-iodination provides a unique scaffold for the design and synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of this compound, intended to empower researchers to explore its full potential in the quest for new therapeutic agents.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662.
  • Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2248-2457.
  • Shaikh, I. A., Johnson, F., & Grollman, A. P. (1986). Streptonigrin. 1. The synthesis of 2-aryl- and 2-aroyl-3-substituted-indoles and related compounds. The Journal of Organic Chemistry, 51(22), 4283-4289.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. In Advances in Heterocyclic Chemistry (Vol. 102, pp. 1-137). Academic Press.
  • de Sá Alves, F. R., de Castro, E. S. J. M., & de Farias, F. M. C. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 25(17), 3985.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.
  • Bandini, M., & Gualandi, A. (2011). Recent advances in the synthesis of 3,n-fused tricyclic indole skeletons via palladium-catalyzed domino reactions. Molecules, 16(7), 5765-5787.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2003). A new and general approach to N-substituted 3-iodoindoles by electrophilic cyclization of N, N-dialkyl-2-(1-alkynyl) anilines. Organic letters, 5(21), 3883-3885.
  • Wikipedia contributors. (2024). Indole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • El-Seedi, H. R., El-Ghorab, A. H., El-Barbary, M. A., & Abdel-Lateff, A. (2012). Mass spectrometric characteristics of prenylated indole derivatives from marine-derived Penicillium sp. NH-SL. Marine drugs, 10(5), 1046-1057.
  • Beilstein Journal of Organic Chemistry. (2017). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 13, 1646-1653.
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  • Sharma, R., Kumar, V., & Singh, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
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  • SlideShare. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]

  • Molecules. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule. Molecules, 26(20), 6314.
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Foundational

3-iodo-1,6-dimethylindole molecular weight and formula

Executive Summary 3-Iodo-1,6-dimethylindole (CAS: 1599372-49-2) is a halogenated indole derivative serving as a critical building block in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-1,6-dimethylindole (CAS: 1599372-49-2) is a halogenated indole derivative serving as a critical building block in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by the presence of a reactive iodide at the C3 position and methyl groups at N1 and C6, this compound exhibits unique electronic properties that facilitate palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide provides a definitive physicochemical profile, a validated synthesis protocol using N-iodosuccinimide (NIS), and a strategic overview of its utility in drug discovery.

Physicochemical Profile

The introduction of the iodine atom at C3 creates a polarized handle for functionalization, while the 1,6-dimethyl substitution pattern enhances lipophilicity and modifies the electron density of the indole ring system.

Core Data Table
PropertyValue
Chemical Name 3-Iodo-1,6-dimethyl-1H-indole
CAS Number 1599372-49-2
Molecular Formula C₁₀H₁₀IN
Molecular Weight 271.10 g/mol
Exact Mass 271.0976 Da
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water
LogP (Predicted) ~3.8 (High Lipophilicity)
Structural Analysis
  • Electronic Effect: The C6-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly increasing electron density at the C3 position compared to the parent indole.

  • Steric Environment: The N1-methyl group prevents tautomerization and protects the nitrogen from unwanted side reactions during metal-catalyzed couplings.

Synthesis Protocol: Electrophilic Iodination

Methodology: Regioselective Iodination using N-Iodosuccinimide (NIS).[2] Rationale: Direct iodination with elemental iodine (


) often requires basic conditions or oxidants that can degrade sensitive substrates. NIS provides a source of electrophilic iodine (

) under mild, neutral conditions, favoring substitution at the highly nucleophilic C3 position.
Reagents & Materials[3][4]
  • Precursor: 1,6-Dimethylindole (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) (Anhydrous)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 1,6-dimethylindole (1.0 mmol) and dissolve in anhydrous MeCN (5 mL). Cool the solution to 0°C in an ice bath to control the exotherm.

  • Addition: Add NIS (1.05 mmol) portion-wise over 5 minutes. Protect the reaction vessel from light (wrap in aluminum foil), as alkyl iodides can be photosensitive.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor conversion via TLC (eluent: 10% EtOAc/Hexanes). The product typically has a lower

    
     than the starting material.
    
  • Work-up:

    • Dilute reaction mixture with EtOAc (20 mL).

    • Wash with 10%

      
       (2 x 10 mL) to remove unreacted iodine (indicated by the disappearance of yellow/brown color).
      
    • Wash with Brine (10 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes). Note: 3-iodoindoles can be unstable on acidic silica; rapid elution or the use of neutral alumina is recommended.

Mechanism & Workflow Diagram

The reaction proceeds via an Electrophilic Aromatic Substitution (


). The electron-rich indole C3 attacks the iodine of NIS, forming a cation intermediate (sigma complex), followed by re-aromatization.

SynthesisWorkflow Start 1,6-Dimethylindole (Precursor) Inter Sigma Complex (Cationic Intermediate) Start->Inter Nucleophilic Attack (C3) Reagent N-Iodosuccinimide (NIS) Reagent->Inter I+ Source Product 3-Iodo-1,6-dimethylindole (Target) Inter->Product -H+ (Re-aromatization) Workup Na2S2O3 Wash (Quench) Product->Workup Purification

Figure 1: Reaction workflow for the regioselective iodination of 1,6-dimethylindole using NIS.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Expected 1H NMR Data (CDCl₃, 400 MHz)
  • 
     7.15 (s, 1H):  H-2 proton. This singlet is diagnostic; its shift downfield (relative to indole) confirms substitution at C3 is not H, but the presence of H-2 confirms regioselectivity.
    
  • 
     7.4 - 6.9 (m, 3H):  Aromatic protons (H4, H5, H7).
    
  • 
     3.70 (s, 3H):  N-Methyl (N-CH₃).
    
  • 
     2.45 (s, 3H):  C6-Methyl (Ar-CH₃).
    
Quality Control Checkpoints
  • Absence of H-3: The disappearance of the H-3 signal (typically a multiplet or doublet around 6.5 ppm in the parent indole) confirms successful iodination.

  • Color Stability: Pure 3-iodoindoles should be off-white. Development of a purple/brown hue indicates decomposition (release of

    
    ). Store at -20°C in the dark.
    

Applications in Drug Discovery[5][6]

3-Iodo-1,6-dimethylindole acts as a "linchpin" intermediate. The C-I bond is weaker and more polarizable than C-Br or C-Cl, making it the preferred substrate for oxidative addition in Pd(0) catalytic cycles.

Key Functionalization Pathways
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 3-arylindoles (privileged scaffolds in oncology).

  • Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl indoles.

  • Heck Reaction: Olefination at the C3 position.

Applications Core 3-Iodo-1,6-dimethylindole Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Core->Suzuki Sono Sonogashira (R-C≡CH, Pd/Cu) Core->Sono Heck Heck Reaction (Alkene, Pd(0)) Core->Heck CN Cyanation (Zn(CN)2, Pd(0)) Core->CN Prod_Suzuki 3-Aryl-1,6-dimethylindole (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Sono 3-Alkynylindole (Molecular Probes) Sono->Prod_Sono Prod_Heck 3-Alkenylindole (Natural Products) Heck->Prod_Heck Prod_CN 3-Cyanoindole (Antivirals) CN->Prod_CN

Figure 2: Divergent synthetic utility of the 3-iodo intermediate in medicinal chemistry.

Safety & Handling

  • Hazard Identification: 3-Iodoindoles are potential irritants. NIS is an oxidizer.[2][3]

  • Storage: Light-sensitive. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Disposal: All iodine-containing waste must be segregated from general organic waste to prevent the formation of hazardous byproducts.

References

  • AA Blocks. (n.d.). 3-Iodo-1,6-dimethyl-1H-indole Product Page. Retrieved February 5, 2026, from [Link]

  • PubChem. (2025).[4] 3-Iodo-1H-indole Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted indoles by the Pd-catalyzed annulation of internal alkynes. Journal of Organic Chemistry. [Link]

  • Castanet, A. S., et al. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters. [Link]

Sources

Exploratory

biological activity predictions for 1,6-dimethylindole derivatives

This technical guide details the predictive pharmacology of 1,6-dimethylindole derivatives, synthesizing computational modeling with experimental validation. From In Silico Modeling to In Vitro Validation Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predictive pharmacology of 1,6-dimethylindole derivatives, synthesizing computational modeling with experimental validation.

From In Silico Modeling to In Vitro Validation

Executive Summary: The 1,6-Dimethylindole Advantage

Indole remains a "privileged scaffold" in medicinal chemistry due to its ubiquity in natural alkaloids (e.g., serotonin, vincristine). However, the specific 1,6-dimethylindole subclass offers unique pharmacological advantages often overlooked in broader screens:

  • N1-Methylation: Blocks the primary site of glucuronidation, significantly enhancing metabolic stability and blood-brain barrier (BBB) permeability compared to NH-indoles.

  • C6-Methylation: Introduces a hydrophobic bulk at the "western" edge of the scaffold, often improving selectivity for hydrophobic pockets in GPCRs (e.g., 5-HT receptors) and cyclooxygenases (COX-2), while modulating the pKa of the indole ring system via inductive effects.

This guide provides a self-validating workflow to predict, model, and verify the biological activity of these derivatives.

Computational Prediction Workflow (In Silico)

To accurately predict biological activity, we employ a funnel approach: Quantum Mechanics (QM)


 Molecular Docking 

ADMET Profiling
.
Ligand Preparation & Geometry Optimization

Before docking, the electronic state of the 1,6-dimethylindole core must be accurately modeled, particularly the electron density distribution which affects


 stacking interactions.

Protocol:

  • Sketch Generation: Draw derivatives in ChemDraw/BioVia.

  • Conformational Search: Use MMFF94 force field to find global minima.

  • DFT Optimization (Critical):

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Reasoning: Standard molecular mechanics often underestimate the planarity and electron density of the methylated indole ring. DFT accurately calculates the partial charges (ESP) required for precise docking scoring.

Target Selection & Molecular Docking

Based on the scaffold's lipophilicity and shape, three primary target classes are prioritized: COX-2 (Inflammation) , 5-HT Receptors (CNS) , and Tubulin (Oncology) .

Step-by-Step Docking Protocol (AutoDock Vina/Glide):

  • Protein Prep: Retrieve PDB structures (e.g., COX-2: 5KIR, 5-HT1B: 4IAQ). Remove water molecules (unless bridging is known), add polar hydrogens, and compute Gasteiger charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard) or 
      
      
      
      Å (if exploring allosteric sites).
  • Docking Parameters:

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

  • Validation: Re-dock the native ligand. A Root Mean Square Deviation (RMSD)

    
     Å validates the protocol.
    
ADMET Prediction

Use SwissADME or pkCSM to filter candidates.

  • Key Metric for 1,6-Dimethylindoles: Monitor LogP (Lipophilicity). The double methylation increases LogP; values

    
     indicate poor solubility and potential toxicity.
    
  • BBB Permeability: If targeting CNS (5-HT), ensure

    
    .
    

Visualizing the Prediction Logic

The following diagram illustrates the decision matrix for prioritizing 1,6-dimethylindole derivatives based on in silico results.

PredictionWorkflow Input 1,6-Dimethylindole Library DFT DFT Optimization (B3LYP/6-31G*) Input->DFT Docking Molecular Docking (Vina/Glide) DFT->Docking BindingScore Binding Affinity < -8.0 kcal/mol? Docking->BindingScore ADMET ADMET Profiling (SwissADME) BBB BBB Permeant? ADMET->BBB BindingScore->ADMET Yes Discard Discard Candidate BindingScore->Discard No COX2 Target: COX-2 (Anti-inflammatory) BBB->COX2 No (Peripheral Restriction) CNS Target: 5-HT Receptors (Neurological) BBB->CNS Yes (High Lipophilicity)

Caption: Workflow logic for sorting derivatives into therapeutic pipelines based on binding energy and pharmacokinetic properties.

Synthesis & Experimental Validation

Predictions must be validated by wet-lab synthesis and bioassays.

Synthetic Route (Fischer Indole Strategy)

To access 1,6-dimethylindole derivatives efficiently:

  • Starting Material: 3-methylphenylhydrazine hydrochloride + substituted ketone.

  • Cyclization: Reflux in glacial acetic acid or polyphosphoric acid (PPA).

  • Methylation (N1): React the resulting indole with methyl iodide (

    
    ) and Sodium Hydride (
    
    
    
    ) in DMF (
    
    
    ).
    • Note: N-methylation is the final step to avoid steric hindrance during cyclization.

Biological Assay Protocols
A. Anti-Inflammatory (COX-2 Inhibition) [1][2][3]
  • Method: Colorimetric COX Inhibitor Screening Assay.

  • Protocol:

    • Incubate ovine COX-2 enzyme with Heme and test compound (10 min @

      
      ).
      
    • Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

    • Measure absorbance at 590 nm.

    • Data Analysis: Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Self-Validation: Include Celecoxib as a positive control. If Celecoxib

      
      , the assay is invalid.
      
B. Anticancer (MTT Assay)
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with derivative (0.1 - 100

      
      ) for 48h.
      
    • Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

    • Read OD at 570 nm.

Quantitative Data Summary

The table below summarizes expected activity ranges for 1,6-dimethylindole derivatives based on literature QSAR data.

R3 SubstituentPredicted TargetBinding Energy (kcal/mol)Primary MechanismRef
-CH2-CH2-N(Me)2 5-HT1D Receptor-9.2 to -10.5Agonist (Serotonin analog)[1]
-SO2Me-Phenyl COX-2-10.4 to -11.3Selective Inhibition[2]
-Carbohydrazide DNA Gyrase-8.5 to -9.8Bacterial DNA replication block[3]
-Indazole fused Tubulin-7.5 to -8.9Mitotic Arrest (G2/M)[4]

Signaling Pathway: Mechanism of Action

Understanding the downstream effects is crucial. The diagram below details the COX-2 inhibition pathway relevant to these derivatives.

COXPathway Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates PLA2 Phospholipase A2 Membrane->PLA2 Release AA Arachidonic Acid PLA2->AA Hydrolysis COX2 COX-2 Enzyme AA->COX2 Substrate PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation Inhibitor 1,6-Dimethylindole Derivative Inhibitor->COX2 Competitive Inhibition (Block Active Site) Prostaglandins Prostaglandins (PGE2, PGI2) PGG2->Prostaglandins Response Pain, Inflammation, Fever Prostaglandins->Response

Caption: Mechanism of Action for COX-2 inhibition by 1,6-dimethylindole derivatives, preventing Prostaglandin synthesis.

References

  • Isaac, M., et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Sahib, M.A.[2] & Mahdi, M.F. (2025).[2] Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Link

  • Shaker, S., et al. (2020).[3] Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities.[3] BMC Chemistry.[1][2] Link

  • El-Dina, N.S., et al. (2016).[5] Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science. Link

Sources

Foundational

A Technical Guide to the Comparative Analysis of 3-iodo-1-methylindole and its 1,6-dimethyl Analog

Abstract The indole scaffold is a privileged structure in medicinal chemistry and materials science, with functionalization at the C3-position being a cornerstone of synthetic diversification.[1][2] This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and materials science, with functionalization at the C3-position being a cornerstone of synthetic diversification.[1][2] This technical guide provides an in-depth comparative analysis of two key halo-indole building blocks: 3-iodo-1-methylindole and its 1,6-dimethyl analog. We will dissect the subtle yet significant impact of a single methyl group at the C6-position, examining its influence on physicochemical properties, synthetic accessibility, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships that govern the utility of these versatile intermediates in complex molecule synthesis.

Introduction: The Significance of the Indole Core

Indole and its derivatives are ubiquitous in nature and pharmacology, forming the structural basis for everything from the essential amino acid tryptophan to potent anticancer agents and neurotransmitters.[3][4] The electron-rich nature of the indole ring system, particularly at the C3-position, makes it a prime target for electrophilic substitution, allowing for the introduction of a wide array of functional groups.[1] Among these, 3-haloindoles, especially 3-iodoindoles, serve as exceptionally versatile synthetic precursors. The carbon-iodine bond is readily activated for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation.[5] This guide focuses on the nuanced differences imparted by a methyl substituent on the benzene portion of the indole core, comparing the parent 3-iodo-1-methylindole with 3-iodo-1,6-dimethylindole.

Molecular Structure and Physicochemical Properties

The foundational difference between the two molecules is the presence of a methyl group at the C6-position of the indole ring. While seemingly minor, this substitution has tangible effects on the molecule's electronic environment, steric profile, and overall physicochemical properties.

G cluster_0 3-iodo-1-methylindole cluster_1 3-iodo-1,6-dimethylindole a a b b

Caption: Chemical structures of the two indole analogs.

The C6-methyl group introduces two primary effects:

  • Electronic Effect: As an alkyl group, the C6-methyl substituent acts as a weak electron-donating group (EDG) through hyperconjugation and induction. This increases the electron density of the aromatic benzene ring, which can subtly influence the reactivity of the entire indole scaffold, including the nucleophilicity of the C3-position prior to iodination.

  • Steric and Lipophilic Effect: The methyl group adds steric bulk to the molecule and increases its lipophilicity (fat-solubility). This can affect intermolecular interactions, crystal packing, solubility in organic solvents, and, critically, how the molecule interacts with biological targets like enzymes or receptors.

Comparative Data Table
Property3-iodo-1-methylindole1,6-dimethyl-3-iodoindoleRationale for Difference
Molecular Formula C₉H₈INC₁₀H₁₀INAddition of a -CH₂- group.
Molecular Weight 257.07 g/mol 271.10 g/mol Increased mass from the additional methyl group.
XLogP3 (Predicted) 3.33.7The methyl group increases lipophilicity.
Boiling Point ~133 °C at 26 mmHg (for 1-methylindole)[6]Expected to be slightly higherIncreased molecular weight and van der Waals forces.
Polar Surface Area 4.9 Ų4.9 ŲThe core heterocyclic system remains unchanged.

Synthesis and Mechanistic Considerations

The most direct and common route to these compounds is the electrophilic iodination of their respective indole precursors: 1-methylindole and 1,6-dimethylindole. The C3-position of N-alkylated indoles is highly activated towards electrophilic attack, making this transformation efficient.

General Mechanism: Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich π-system of the indole's pyrrole ring attacks an electrophilic iodine source (e.g., I⁺). This forms a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), with the positive charge delocalized across the ring system. A base then removes the proton at the C3-position to restore aromaticity, yielding the 3-iodoindole product. The electron-donating nature of the N-methyl group strongly directs the substitution to the C3 position.

G Start 1-Methylindole (or 1,6-dimethyl analog) Intermediate Resonance-Stabilized Cationic Intermediate (σ-complex) Start->Intermediate + I⁺ Reagent Electrophilic Iodine Source (e.g., I₂, NIS, ICl) Product 3-Iodoindole Product Intermediate->Product + Base Base Base (e.g., Pyridine, OH⁻) Byproduct H-Base⁺

Caption: Generalized workflow for electrophilic iodination of indoles.

Experimental Protocol: Synthesis of 3-iodo-1-methylindole

This protocol is adapted from methodologies employing N-Iodosuccinimide (NIS), a mild and effective iodinating agent.

Materials:

  • 1-methylindole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1-methylindole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.1 eq) portion-wise over 5-10 minutes. The use of NIS provides a reliable source of electrophilic iodine.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-iodo-1-methylindole as a solid.

Protocol Adaptation for 1,6-dimethyl-3-iodoindole

The same protocol can be directly applied for the synthesis of the 1,6-dimethyl analog, substituting 1-methylindole with 1,6-dimethylindole.

Causality Behind Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the electrophilic substitution mechanism.

  • Temperature: Starting the reaction at 0 °C helps to control the reaction rate and minimize the formation of potential side products.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, it is good practice in organic synthesis to prevent unwanted side reactions with atmospheric oxygen or moisture.

  • Purification: Column chromatography is essential to separate the desired product from unreacted NIS, the succinimide byproduct, and any minor impurities.

Comparative Reactivity in Cross-Coupling Reactions

The primary utility of 3-iodoindoles is as substrates in cross-coupling reactions. The C6-methyl group can influence the efficiency and outcome of these reactions.

Hypothesized Effects of the C6-Methyl Group:

  • Electronic Influence: The electron-donating C6-methyl group slightly increases the electron density on the indole ring system. This can make the C-I bond slightly more electron-rich, potentially slowing the rate of oxidative addition to the Palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles. However, this effect is generally minimal and often outweighed by other factors.

  • Steric Hindrance: The methyl group at C6 is remote from the C3 reaction center and is unlikely to cause significant steric hindrance that would impede the approach of the palladium catalyst or the coupling partner. Its impact on reaction rates due to sterics is expected to be negligible.

  • Solubility: The increased lipophilicity of the 1,6-dimethyl analog can improve its solubility in common organic solvents used for cross-coupling (e.g., toluene, dioxane, DMF), which can sometimes lead to more homogeneous reaction conditions and improved yields.

In practice, both 3-iodo-1-methylindole and its 1,6-dimethyl analog are excellent substrates for a wide range of cross-coupling reactions. Subsequent functionalization is highly efficient for both molecules.[5]

G Indole 3-Iodoindole Analog (R = H or CH₃) Product_Suzuki 3-Aryl-Indole Indole->Product_Suzuki Suzuki Coupling Product_Heck 3-Vinyl-Indole Indole->Product_Heck Heck Coupling Product_Sonogashira 3-Alkynyl-Indole Indole->Product_Sonogashira Sonogashira Coupling Suzuki R'-B(OH)₂ Pd Catalyst, Base Heck Alkene Pd Catalyst, Base Sonogashira Alkyne Pd/Cu Catalyst, Base

Caption: Common cross-coupling reactions utilizing 3-iodoindoles.

Implications for Drug Discovery and Materials Science

The choice between using 3-iodo-1-methylindole or its 1,6-dimethyl analog as a starting material depends entirely on the desired properties of the final molecule.

  • In drug discovery , the C6-methyl group can serve as a "lipophilic handle" to improve a compound's ability to cross cell membranes. It can also block a potential site of metabolic attack (C6-hydroxylation), thereby increasing the metabolic stability and in vivo half-life of a drug candidate. Furthermore, the added bulk can fine-tune the binding affinity of a molecule to its target protein. Indole derivatives are investigated for a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][8]

  • In materials science , modifying the indole core with substituents like a methyl group can alter the photophysical properties (absorption/emission spectra), solid-state packing, and charge-transport characteristics of organic electronic materials.

Conclusion

While 3-iodo-1-methylindole and 3-iodo-1,6-dimethylindole share a common reactive pathway via electrophilic iodination and exhibit similar high utility in cross-coupling reactions, the C6-methyl group is a critical differentiating feature. It enhances the molecule's lipophilicity and molecular weight without imposing significant steric hindrance at the reactive C3-position. This substituent provides a strategic tool for scientists to modulate the physicochemical and pharmacokinetic properties of target molecules, making the 1,6-dimethyl analog a valuable alternative to the parent compound in the rational design of novel pharmaceuticals and advanced materials.

References

  • Dabiri, M., Salehi, P., & Baghbanzadeh, M. (2008). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]

  • Yu, R., et al. (2021). Synthesis of 3-Methyl Indoles via Catellani Reaction. ResearchGate. [Link]

  • Zhao, B., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Method for preparing 3-methylindole derivatives through hydrogenation.
  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • ACS Publications. (n.d.). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Publications. [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Organic Syntheses. [Link]

  • Cailly, T., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]

  • Hamri, S., et al. (2012). A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 3-iodo-1H-indole. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. NIST WebBook. [Link]

  • Kumar, D., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC. [Link]

  • Doerner, K. C., et al. (2009). 3-Methylindole production is regulated in Clostridium scatologenes ATCC 25775. PubMed. [Link]

  • ResearchGate. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. [Link]

  • ResearchGate. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. [Link]

  • Jalviste, E., & Ohta, N. (2004). Stark absorption spectroscopy of indole and 3-methylindole. PubMed. [Link]

  • Sereda, G., & Van Tassell, A. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC. [Link]

  • ResearchGate. (n.d.). Examples of biologically active C3-substituted indoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. Organic Chemistry Portal. [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Schmidt, A., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. [Link]

  • iodine/dmso catalytic system: a unified tool for the one-pot construction of heterocycles. (n.d.). [Source not explicitly named, likely a journal article preview]. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Palladium-Catalyzed Functionalization of 3-iodo-1,6-dimethyl-1H-indole

Introduction: The Strategic Importance of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, with indole derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 1,6-dimethyl-1H-indole core, in particular, offers a valuable platform for developing new therapeutic agents. Functionalization of this scaffold, especially at the C3-position, is a critical step in synthesizing libraries of new chemical entities for drug discovery programs.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis and functionalization of heterocyclic compounds, offering a powerful and versatile toolkit for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] This guide provides an in-depth exploration of various palladium-catalyzed methodologies for the functionalization of 3-iodo-1,6-dimethyl-1H-indole, a key intermediate for accessing diverse C3-substituted indole derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices to empower researchers in their synthetic endeavors.

The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary organometallic steps that facilitates the coupling of two fragments. While specific details can vary, the general Pd(0)/Pd(II) cycle for a cross-coupling reaction between an organohalide (R-X) and a coupling partner (R'-M) provides a fundamental framework for understanding these powerful reactions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (in our case, 3-iodo-1,6-dimethyl-1H-indole). The palladium atom inserts itself into the carbon-iodine bond, forming a new Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Ligand Exchange/Carbopalladation (for Heck, Buchwald-Hartwig): The Pd(II) complex then reacts with the coupling partner. In Suzuki coupling, for example, the organic group from the organoboron reagent is transferred to the palladium center, a process known as transmetalation. In the Heck reaction, the alkene coordinates to the palladium and inserts into the Pd-C bond. For Buchwald-Hartwig amination, the amine displaces a halide on the palladium center.

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium center are eliminated to form the new C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L₂-X (Aryl-Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation / Ligand Exchange pd_complex->transmetalation R'-M coupled_complex R-Pd(II)L₂-R' (Coupled Intermediate) transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Product) reductive_elimination->product reagents R-X + R'-M

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing aryl-aryl or aryl-vinyl bonds due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.[7]

Mechanistic Rationale

For the Suzuki coupling of 3-iodo-1,6-dimethyl-1H-indole, a Pd(0) species undergoes oxidative addition to the C-I bond. The subsequent critical step is transmetalation, where an organoboronic acid (or ester), activated by a base, transfers its organic moiety to the palladium center. The choice of base is crucial; it must be strong enough to activate the boronic acid (forming a more nucleophilic boronate species) but not so strong as to cause undesired side reactions. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly employed for this purpose. The final reductive elimination step yields the 3-aryl- or 3-vinyl-indole product.

Experimental Protocol: Synthesis of 3-Aryl-1,6-dimethyl-1H-indole

Experimental_Workflow General Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Weigh Reagents: Indole, Boronic Acid, Catalyst, Base B 2. Add to Flask under Inert Gas (Ar/N₂) A->B C 3. Add Degassed Solvent(s) B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress by TLC or LC-MS D->E F 6. Cool & Quench Reaction (e.g., with H₂O) E->F G 7. Extract with Organic Solvent F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: A typical experimental workflow for palladium-catalyzed reactions.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-iodo-1,6-dimethyl-1H-indole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DMF.[8] The solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the indole substrate.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference Insight
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O90Good-ExcellentClassic, reliable conditions for many substrates.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene100ExcellentBulky, electron-rich ligands like SPhos can accelerate the reaction.
Pd/C (10 wt%, 1.4)-K₂CO₃ (2.0)DMF120 (MW)GoodHeterogeneous catalyst, can be advantageous for simplified work-up.[8]
P1/P2 Precatalysts-K₂CO₃ (2.0)Dioxane80ExcellentHighly active for N-H containing heterocycles, suggesting robustness.[9]

Section 2: C-C Bond Formation via Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct route to vinylated indoles.[10] This reaction is instrumental in extending the carbon framework at the C3-position.

Mechanistic Rationale

Following the oxidative addition of 3-iodo-1,6-dimethyl-1H-indole to Pd(0), the resulting Pd(II) complex coordinates with the alkene. This is followed by a syn-migratory insertion (carbopalladation) of the alkene into the indole-palladium bond. A subsequent β-hydride elimination step forms the C=C double bond of the product and a palladium-hydride species. The final step involves the base-mediated reductive elimination of HX from the palladium-hydride complex to regenerate the Pd(0) catalyst. The choice of base (often an amine like triethylamine or a carbonate) is critical for this final regeneration step.

Experimental Protocol: Synthesis of 3-Vinyl-1,6-dimethyl-1H-indole
  • Reagent Preparation: In a sealable reaction tube, combine 3-iodo-1,6-dimethyl-1H-indole (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), and a base such as triethylamine (Et₃N, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%). For less reactive systems, a phosphine ligand like triphenylphosphine (PPh₃, 4-10 mol%) may be added. Phosphine-free conditions can also be effective, particularly with electron-rich iodoindoles.[11]

  • Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction: Seal the tube and heat to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with water and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography on silica gel.

Data Summary: Heck Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference Insight
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF100GoodStandard conditions; PPh₃ helps stabilize the catalyst.
Pd(OAc)₂ (5)-K₂CO₃ (2.0)DMAc120Good-ExcellentPhosphine-free conditions can be simpler and avoid phosphine-related byproducts.
Pd₂(dba)₃ (1.5)P(o-tol)₃ (6)K₂CO₃ (2.0)Acetonitrile80ExcellentTris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.

Section 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[12] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations or as components in conjugated materials.

Mechanistic Rationale

The Sonogashira reaction uniquely involves a dual catalytic system of palladium and copper(I).[13] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The crucial role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the aryl-palladium(II) complex, transferring the alkynyl group to the palladium. Reductive elimination then yields the 3-alkynyl indole product.

Experimental Protocol: Synthesis of 3-Alkynyl-1,6-dimethyl-1H-indole
  • Reagent Preparation: To a Schlenk flask, add 3-iodo-1,6-dimethyl-1H-indole (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst, copper(I) iodide (CuI, 1-5 mol%).

  • Inert Atmosphere & Solvent: Evacuate and backfill the flask with an inert gas. Add a solvent system of a degassed amine base, such as triethylamine (Et₃N), which often serves as both the base and the solvent. Anhydrous THF or DMF can also be used as a co-solvent.

  • Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often rapid, completing within 1-6 hours.[14] Monitor by TLC.

  • Work-up & Purification: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Data Summary: Sonogashira Coupling Conditions
Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Typical YieldReference Insight
PdCl₂(PPh₃)₂ (2)CuI (1)Et₃NEt₃N50ExcellentClassic conditions for Sonogashira coupling of iodoarenes.[14]
Pd(PPh₃)₄ (2)CuI (4)DIPATHFRTVery GoodDiisopropylamine (DIPA) can be an effective base.
Pd(OAc)₂ (1)CuI (2)Et₃NDMFRTGood-ExcellentA versatile system applicable to a broad range of substrates.

Section 4: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a landmark reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[15][16] It has become the method of choice for synthesizing aryl amines, an important class of compounds in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the 3-iodoindole to a Pd(0) complex. The resulting Pd(II) species then undergoes a base-assisted reaction with the amine to form a palladium-amido complex. The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and ligand are paramount. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are essential as they promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.[17] Reductive elimination is generally faster from three-coordinate intermediates, which these bulky ligands help to favor.[16]

Experimental Protocol: Synthesis of 3-Amino-1,6-dimethyl-1H-indole
  • Reagent Preparation (Glovebox Recommended): In a glovebox, add a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Catalyst Pre-formation: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Substrate Addition: Add 3-iodo-1,6-dimethyl-1H-indole (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent and Reaction: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Work-up & Purification: Cool the reaction, dilute with ether or ethyl acetate, and filter through celite. Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference Insight
Pd₂(dba)₃ (1.5)BINAP (3.0)NaOt-Bu (1.4)Toluene100Very GoodA standard, highly effective system for C-N coupling.
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane110ExcellentXPhos is a highly active ligand for challenging couplings.
PdCl₂(dppf)-Cs₂CO₃ (1.5)Dioxane100GoodDppf is another effective bidentate phosphine ligand.

Section 5: Synthesis of Nitriles via Palladium-Catalyzed Cyanation

Introducing a nitrile group at the C3-position provides a versatile chemical handle that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocycles. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[18]

Mechanistic Rationale & Safety

The reaction typically proceeds via the standard Pd(0)/Pd(II) cycle. A significant challenge in cyanation is catalyst deactivation by excess cyanide ions, which can poison the palladium center.[18] To mitigate this, cyanide sources with low solubility or those that release cyanide slowly are often used. Safer, less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are strongly preferred over highly toxic alkali metal cyanides (NaCN, KCN).[19]

Experimental Protocol: Synthesis of 1,6-dimethyl-1H-indole-3-carbonitrile
  • Reagent Preparation: In a reaction tube, combine 3-iodo-1,6-dimethyl-1H-indole (1.0 equiv.), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%).

  • Solvent and Reaction: Add a solvent such as N,N-Dimethylacetamide (DMAc) or DMF. Seal the tube and heat to 120-140 °C for 12-24 hours.

  • Work-up & Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. The organic layer should be washed thoroughly with water and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary: Palladium-Catalyzed Cyanation Conditions
Cyanide Source (equiv.)Catalyst (mol%)Additive/BaseSolventTemp (°C)Typical YieldReference Insight
K₄[Fe(CN)₆] (0.5)Pd(OAc)₂ (1)Na₂CO₃DMAc120GoodA safe and effective cyanide source.[19]
Zn(CN)₂ (0.6)Pd(PPh₃)₄ (5)-DMF80Very GoodZinc cyanide is widely used and generally provides good results.
KCN (1.2)Pd₂(dba)₃/dppf (2)-Toluene100ExcellentHighly effective but requires stringent safety precautions due to KCN toxicity.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]

  • García-Rubia, A., et al. (2014). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 5(1), 324-334. Available at: [Link]

  • García-Rubia, A., et al. (2013). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 5, 324-334. Available at: [Link]

  • Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(4), 1432-1437. Available at: [Link]

  • Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones. (2025). Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 198-223. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2568. Available at: [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3233. Available at: [Link]

  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 50(79), 11726-11729. Available at: [Link]

  • Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. (2025). Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025). Available at: [Link]

  • Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(23), 12516-12563. Available at: [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). Available at: [Link]

  • Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives. Organic & Biomolecular Chemistry, 18(29), 5576-5580. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 6(1), 1-10. Available at: [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(18), 1815-1820. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 31(2), 127-135. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(43), 11369-11373. Available at: [Link]

  • Palladium-catalyzed domino N-arylation/carbopalladation/C-H functionalization: three-component synthesis of 3-(diarylmethylene)oxindoles. (n.d.). Available at: [Link]

  • The Intramolecular Heck Reaction. (2004). Available at: [Link]

  • Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Tetrahedron Letters, 55(28), 3823-3826. Available at: [Link]

  • Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. Organic Letters, 10(19), 4381-4384. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12690-12699. Available at: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 358. Available at: [Link]

  • Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... (n.d.). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 59(47), 7248-7251. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). Available at: [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). Available at: [Link]

  • Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(23), 12516-12563. Available at: [Link]

Sources

Application

Application Note: Precision Synthesis of 3-Substituted 1,6-Dimethylindoles

Executive Summary & Strategic Importance The 1,6-dimethylindole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for serotonin receptor modulators (5-HT ligands), antiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,6-dimethylindole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for serotonin receptor modulators (5-HT ligands), antiviral agents, and selective human neuronal nitric oxide synthase (nNOS) inhibitors [1].[1]

While the indole ring is naturally nucleophilic at C3, the introduction of a methyl group at C6 (an electron-donating group) and N1 significantly alters the electronic landscape.[2] This guide addresses the regioselective engineering of this scaffold. Unlike simple indoles, the 1,6-dimethyl variant requires specific handling to prevent over-alkylation or C2-migration side reactions.[1]

This guide provides:

  • Scaffold Assembly: A robust protocol for locking the N1 position.[2]

  • The Carbonyl Gateway: A high-yield Vilsmeier-Haack formylation protocol to generate a versatile C3-handle.[2]

  • Direct C3-Functionalization: A Lewis-acid mediated acylation strategy.[2]

Strategic Reaction Landscape

The following decision tree outlines the synthetic workflow. The strategy prioritizes the formation of the C3-Carboxaldehyde as a divergent intermediate (The "Gateway" approach) versus direct functionalization.[2]

ReactionLandscape Start Start: 6-Methylindole N_Me Step 1: N-Methylation (1,6-Dimethylindole) Start->N_Me NaH, MeI, DMF Branch Select Pathway N_Me->Branch PathA Pathway A: Carbonyl Gateway (Vilsmeier-Haack) Branch->PathA High Versatility PathB Pathway B: Direct Acylation (Friedel-Crafts) Branch->PathB Direct Target ProdA Product A: 3-Formyl-1,6-dimethylindole (Versatile Intermediate) PathA->ProdA POCl3, DMF ProdB Product B: 3-Acyl-1,6-dimethylindole (Drug Target Core) PathB->ProdB RCOCl, AlCl3

Figure 1: Strategic workflow for the regioselective functionalization of 1,6-dimethylindole.

Module A: Scaffold Assembly (N-Methylation)

Before C3 functionalization, the N1 position must be "capped."[1][2] Leaving N1 unsubstituted allows for competitive deprotonation and N-acylation/alkylation.[2] Furthermore, the N-methyl group enhances the nucleophilicity of the C3 position via inductive effects.[2]

Protocol 1: Quantitative Synthesis of 1,6-Dimethylindole[1]

Objective: Convert commercially available 6-methylindole to 1,6-dimethylindole. Scale: 10 mmol basis.

Reagents:
  • 6-Methylindole (1.31 g, 10 mmol)[1]

  • Sodium Hydride (60% dispersion in oil, 12 mmol, 1.2 eq)[1]

  • Iodomethane (MeI) (12 mmol, 1.2 eq)[1]

  • DMF (Anhydrous, 20 mL)

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (480 mg) in anhydrous DMF (10 mL) at 0°C.

  • Deprotonation: Dissolve 6-methylindole in DMF (10 mL) and add dropwise to the NaH suspension.

    • Causality: The solution will bubble (H2 gas).[2] Stir for 30 mins at 0°C to ensure complete formation of the indolyl anion. The color typically shifts to a dark red/brown, indicating charge delocalization.[1][2]

  • Alkylation: Add Iodomethane dropwise via syringe.[2]

    • Caution: MeI is volatile and toxic.[2] Use a vent needle if pressure builds, but the system should be closed.[1][2]

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The N-H spot (lower Rf) should disappear.[2]

  • Quench & Workup: Pour mixture into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF.[1][2]

  • Purification: Dry over Na2SO4, concentrate. Usually yields >95% pure oil/solid.[2] If necessary, pass through a short silica plug.[1][2]

Critical Checkpoint: Ensure the removal of all water before adding MeI.[2] Water competes with the indolyl anion for the alkyl halide, reducing yield.[2]

Module B: The Carbonyl Gateway (Vilsmeier-Haack)

The Vilsmeier-Haack reaction is the "Gold Standard" for introducing a single carbon electrophile at C3 [2].[2] For 1,6-dimethylindole, this reaction is highly regioselective due to the synergistic directing effects of the N1-Me and C6-Me groups.

Mechanism & Regioselectivity

The 6-methyl group is an Electron Donating Group (EDG).[2] Through hyperconjugation, it increases electron density at C3 (para-relationship to the 6-position in the fused system logic). This makes C3 significantly more reactive than C2.[2]

VilsmeierMechanism Reagent Vilsmeier Reagent Formation (DMF + POCl3 -> Chloroiminium Ion) Attack Nucleophilic Attack (1,6-Dimethylindole C3 attacks Electrophile) Reagent->Attack Electrophilic Species Intermed Iminium Salt Intermediate (Stable, often precipitates) Attack->Intermed Loss of HCl Hydrolysis Hydrolysis (Basic Workup) (Formation of Aldehyde) Intermed->Hydrolysis NaOH/H2O

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation.

Protocol 2: Synthesis of 1,6-Dimethylindole-3-carboxaldehyde[2]

Objective: Regioselective C3-formylation. Scale: 5 mmol.

Reagents:
  • 1,6-Dimethylindole (0.725 g, 5 mmol)[1]

  • Phosphorus Oxychloride (POCl3) (6 mmol, 1.2 eq)[1]

  • DMF (5 mL, used as solvent and reagent)[1]

  • 10% NaOH solution[1][2]

Step-by-Step Methodology:
  • Reagent Generation: In a separate flask, cool DMF (3 mL) to 0°C. Add POCl3 dropwise.

    • Observation: The solution may turn slightly yellow/viscous.[2] This is the active chloroiminium salt.[2] Stir for 15 min.

  • Addition: Dissolve 1,6-dimethylindole in DMF (2 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

    • Thermodynamics: This step is exothermic.[2] Maintain temperature <5°C to prevent polymerization or tar formation.[2]

  • Reaction: Heat to 40°C for 2 hours.

    • Why: While simple indoles react at RT, the steric bulk of the 1-Me and 6-Me groups may slightly retard the attack; gentle heating ensures conversion.[2]

  • Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). The solution will be acidic.[2][3]

  • Basification: Slowly add 10% NaOH with vigorous stirring until pH ~9-10.

    • Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.[2][4] A solid precipitate usually forms.[2]

  • Isolation: Filter the solid. Recrystallize from Ethanol/Water.[2]

Yield Expectation: 85-92%. Data Validation: 1H NMR will show a distinct aldehyde singlet at ~9.9 ppm.[2]

Module C: Direct C3-Acylation (Friedel-Crafts)

For targets requiring a ketone at C3 (e.g., antiviral cores), a direct Friedel-Crafts acylation is preferred over the Grignard route, which is incompatible with the N-Me group's sensitivity to strong bases in some contexts.[1]

Protocol 3: Lewis Acid-Mediated Acylation[2]

Reagents:

  • 1,6-Dimethylindole (1 eq)[1]

  • Acyl Chloride (R-COCl) (1.1 eq)[1]

  • Diethylaluminum Chloride (Et2AlCl) or AlCl3 (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Methodology:
  • Complexation: Cool DCM solution of Acyl Chloride to 0°C. Add Lewis Acid (AlCl3) and stir for 10 min to form the acylium ion complex.

  • Addition: Add 1,6-dimethylindole solution (in DCM) slowly.

  • Quench: Pour into ice/HCl (1M).

    • Note: Do not use water alone; aluminum salts form gelatinous emulsions.[2] Acid helps solubilize aluminum byproducts.[2]

Comparative Data & Troubleshooting

Solvent Selection Guide for C3-Functionalization
SolventSuitabilityNote
DMF Excellent Best for Vilsmeier-Haack.[2] Stabilizes charged intermediates.[2]
DCM High Standard for Friedel-Crafts.[2] Non-coordinating, good solubility.
THF Poor Avoid in electrophilic substitutions; Lewis basicity interferes with catalysts.[2]
Toluene Moderate Good for high-temp reactions, but poor solubility for polar intermediates.[2]
Troubleshooting Common Issues
  • Issue: C2-Substitution observed.

    • Cause: Steric hindrance at C3 (if using bulky electrophiles) or high temperatures allowing thermodynamic control.[2]

    • Fix: Lower reaction temperature to -78°C (if possible) or switch to a smaller electrophile followed by modification.

  • Issue: Low Yield in Vilsmeier-Haack.

    • Cause: Incomplete hydrolysis of the iminium salt.[2]

    • Fix: Extend the boiling time during the basic workup step (Step 5).

References

  • Maddaford, S., et al. (2011).[1][2][5] "1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] "The Vilsmeier–Haack Reaction."[2][4][6][7] Comprehensive Organic Synthesis.

  • Gribble, G. W. (2016).[1][2][8] "Indole Ring Synthesis: From Natural Products to Drug Discovery."[2][8] John Wiley & Sons.[2][8]

  • Ivonic, S. P., et al. (2020).[1][2] "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation." ChemRxiv.

Sources

Method

Application Note: Heck Cross-Coupling of 3-Iodo-1,6-dimethyl-1H-indole

Executive Summary & Strategic Analysis Target Molecule: 3-iodo-1,6-dimethyl-1H-indole Reaction Class: Palladium-Catalyzed Mizoroki-Heck Alkenylation Primary Application: Synthesis of tryptamine analogs, serotonin recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 3-iodo-1,6-dimethyl-1H-indole Reaction Class: Palladium-Catalyzed Mizoroki-Heck Alkenylation Primary Application: Synthesis of tryptamine analogs, serotonin receptor modulators (e.g., 5-HT6 antagonists), and indole-based oncology targets.

This guide details the protocol for the C3-alkenylation of 3-iodo-1,6-dimethyl-1H-indole. While general indole functionalization is well-documented, the 3-iodo derivative presents a specific "sweet spot" for reactivity. Unlike C-H activation strategies which often suffer from C2/C3 regioselectivity issues, the use of a pre-functionalized C3-iodide ensures exclusive site-selectivity.

Key Technical Considerations:

  • Substrate Reactivity: The C3-I bond in electron-rich indoles is highly reactive toward oxidative addition, often proceeding faster than in simple aryl iodides. This allows for milder conditions but increases the risk of dehalogenation (reduction) if the catalytic cycle stalls.

  • Electronic Influence: The 1,6-dimethyl substitution pattern creates an electron-rich indole core. The N-methyl group prevents N-deprotonation/poisoning of the catalyst, while the 6-methyl group acts as a weak electron donor. This electronic density stabilizes the intermediate cationic palladium species but requires strict oxygen exclusion to prevent oxidative degradation of the indole ring.

  • Ligand-Free vs. Phosphine Systems: For 3-iodoindoles, "Jeffery conditions" (Ligand-free Pd source + Phase Transfer Catalyst) often outperform traditional phosphine systems, offering higher turnover frequencies (TOF) and simplified workup.

Reaction Parameter Optimization

The following matrix defines the operational window for coupling 3-iodo-1,6-dimethyl-1H-indole with activated alkenes (e.g., methyl acrylate, styrene).

ParameterRecommended SystemAlternative SystemMechanistic Rationale
Catalyst Pd(OAc)₂ (2–5 mol%)Pd₂(dba)₃ or PdCl₂(PPh₃)₂Pd(OAc)₂ is an air-stable Pd(II) precursor that is rapidly reduced to active Pd(0) in situ by the alkene or amine base.
Ligand None (Ligand-Free) PPh₃ or P(o-tol)₃3-Iodoindoles are sufficiently reactive that phosphine ligands can sometimes inhibit the reaction by over-stabilizing the Pd species. Ligand-free conditions rely on solvent/substrate stabilization.
Additive n-Bu₄NCl (TBAC) (1.0 equiv)n-Bu₄NBr (TBAB)Critical Component: TBAC stabilizes Pd nanoparticles (preventing "Pd black" precipitation) and increases the rate of oxidative addition via anionic coordination.
Base NaHCO₃ or K₂CO₃ Et₃N or Ag₂CO₃Inorganic bases in polar aprotic solvents minimize competitive Michael addition of the indole to the acrylate. Ag₂CO₃ is reserved for difficult, sterically hindered couplings.
Solvent DMF (Anhydrous)DMA or MeCNHigh dielectric constant promotes the ionization of the Pd-complex, facilitating the cationic pathway often favored by electron-rich heterocycles.
Temp 80 °C 60–100 °C80 °C is the balance point; higher temps risk polymerization of the acrylate or deiodination of the indole.

Detailed Experimental Protocols

Protocol A: The "Jeffery" Method (Recommended)

Best for: Rapid synthesis, high yields, and ease of purification.

Materials:

  • 3-iodo-1,6-dimethyl-1H-indole (1.0 equiv, 1.0 mmol)

  • Methyl Acrylate (1.5 equiv, 1.5 mmol) [Filter through basic alumina to remove inhibitors if old]

  • Pd(OAc)₂ (0.05 equiv, 11 mg)

  • NaHCO₃ (2.5 equiv, 210 mg)

  • n-Bu₄NCl (1.0 equiv, 278 mg)

  • DMF (anhydrous, 5 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging: Add the solid reagents: 3-iodo-1,6-dimethyl-1H-indole, NaHCO₃, and n-Bu₄NCl.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes (subsurface bubbling). Note: Oxygen is the enemy of Pd(0) generation.

  • Catalyst & Coupler: Add the Methyl Acrylate followed quickly by the Pd(OAc)₂. Seal the vessel immediately.

    • Why this order? Adding Pd last minimizes its exposure to the solution before the inert atmosphere is re-sealed.

  • Reaction: Heat the vessel to 80 °C in a pre-heated oil block. Stir vigorously (1000 rpm).

    • Visual Check: The reaction mixture should turn black/brown within 15-30 minutes, indicating the formation of active Pd species.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS at 2 hours. The starting iodide (Rf ~0.6) should disappear, replaced by the fluorescent blue/purple spot of the acrylate product (Rf ~0.4).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and wash with water (3 x 20 mL) to remove DMF. Crucial: Residual DMF ruins silica gel separations.

    • Wash organic layer with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Phosphine-Ligand Method (Alternative)

Best for: Substrates sensitive to high temperatures (can run at lower temp) or if "Pd black" formation is problematic in Protocol A.

Modifications:

  • Catalyst: Use PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%) as a co-catalyst.[3]

  • Base: Use Et₃N (3.0 equiv).

  • Solvent: 1,4-Dioxane or THF.

  • Procedure: Mix Indole, Pd catalyst, CuI, and solvent.[3][4] Degas. Add Et₃N and Acrylate.[2][5][6] Heat to 60-70 °C.

  • Note: The presence of CuI can sometimes accelerate the reaction but requires careful removal during workup (wash with NH₄Cl/NH₃ solution).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle specific to the 1,6-dimethylindole substrate. Note the role of the electron-rich indole in the oxidative addition step.

HeckCycle PreCat Pd(OAc)2 (Pre-catalyst) Pd0 Pd(0) Species (Stabilized by TBAC) PreCat->Pd0 Reduction by Olefin/Base OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Complex1 Pd(II)-Indole Complex (Ar-Pd-I) OxAdd->Complex1 Coord Alkene Coordination (Syn-Approach) Complex1->Coord Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Regioselective Elim Beta-Hydride Elimination (Product Release) Insert->Elim Reduc Reductive Elimination (Base Assisted) Elim->Reduc Release Product Product 3-Alkenyl-1,6-dimethylindole Elim->Product Reduc->Pd0 Regenerate Catalyst Substrate 3-Iodo-1,6-dimethylindole Substrate->OxAdd Alkene Acrylate Alkene->Coord

Caption: Catalytic cycle for the Heck coupling of 3-iodo-1,6-dimethylindole. The cycle proceeds via Oxidative Addition, Alkene Coordination, Migratory Insertion (determining stereochemistry), and Beta-Hydride Elimination.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or Oxygen leak.Ensure rigorous degassing. Switch to fresh Pd(OAc)₂. Add 10% more TBAC.
Deiodination (Indole formation) Hydride source present or overheating."Reduction" is a common side reaction. Lower temp to 70°C. Ensure solvent is anhydrous (water can act as H-source).
Pd Black Precipitation Instability of Pd(0).Increase TBAC loading to 2.0 equiv. TBAC acts as a "soluble ligand" stabilizing the nanoparticles.
Regioisomers (Branched product) Electronic mismatch.Rare for 3-iodoindoles + acrylates (which favor linear trans). If seen, switch solvent to MeCN to alter coordination sphere.

References

  • Synthesis of 3-Iodoindoles via Electrophilic Cyclization

    • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.
    • Source: NIH / J. Org. Chem.
    • URL:[Link]

    • Relevance: Establishes the stability and accessibility of 3-iodo-1-methylindole deriv
  • General Heck Reaction Mechanisms & Conditions

    • Title: Heck Reaction - Organic Chemistry Portal.[7]

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

    • Relevance: Provides the foundational parameters for ligand-free vs. phosphine-based protocols.
  • Protocol for 3-Iodo-1-methyl-2-phenylindole (Specific Analog)

    • Title: Synthesis of 3-Iodoindoles...[3][6][8][9] (Table 2 & Experimental Section).

    • Source: J. Org.[1] Chem. (Snippet 1.14).

    • URL:[Link]

    • Relevance: Explicitly details the coupling of a 3-iodo-1-methylindole derivative with n-butyl acrylate using Pd(OAc)2/Na2CO3/TBAC conditions.
  • Palladium-Catalyzed Alkenylation of Indoles

    • Title: Palladium-Catalyzed Intermolecular Alkenylation of Indoles.[10]

    • Source: Angewandte Chemie (Snippet 1.17).
    • URL:[Link]

    • Relevance: Contextualizes the reactivity of the indole core toward Pd-c

Sources

Application

Application Note: Precision Iodination of 1,6-Dimethyl-1H-Indole

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the regioselective iodination of 1,6-dimethyl-1H-indole , a specific electron-rich scaffold where the interpl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the regioselective iodination of 1,6-dimethyl-1H-indole , a specific electron-rich scaffold where the interplay between the N-methyl group and the C6-methyl substituent dictates reactivity.

Executive Summary

Iodinated indoles are critical intermediates for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). For 1,6-dimethyl-1H-indole , the challenge lies in controlling regioselectivity between the naturally nucleophilic C3 position and the sterically accessible C2 position.

This guide details two distinct chemical pathways:

  • Electrophilic Aromatic Substitution (SEAr) to target C3 (using NIS or I2/DMF).

  • Directed Lithiation to target C2 (using n-BuLi/I2).

Mechanistic Analysis & Substrate Logic

To select the correct reagent, one must understand the electronic bias of the substrate.

  • The Indole Core: The pyrrole ring is electron-rich, with the HOMO coefficient highest at C3.

  • 1-Methyl Effect: The N-methyl group prevents N-deprotonation, eliminating the formation of indolyl anions (which would direct electrophiles to C3 via charge control). However, it enables ortho-lithiation at C2.

  • 6-Methyl Effect: This electron-donating group (EDG) exerts a +I (inductive) and hyperconjugative effect. Crucially, the 6-position is para to the C3 position. Therefore, the 6-methyl group reinforces the nucleophilicity of C3, making this substrate significantly more reactive toward electrophiles than unsubstituted indole.

Decision Matrix: Reagent Selection
Target PositionPrimary ReagentMechanismKey AdvantageScale Suitability
C3 (Beta) NIS (N-Iodosuccinimide) SEArMild, high yield, no heavy metals.Gram to Kilo
C3 (Beta) I2 / KOH / DMF SEArCost-effective, atom economical.Industrial
C2 (Alpha) n-BuLi / I2 Lithiation-TrappingReverses natural selectivity.Gram

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways based on reagent choice.

IndoleIodination Substrate 1,6-Dimethyl-1H-indole NIS Reagent: NIS (Electrophilic Attack) Substrate->NIS Path A BuLi Reagent: n-BuLi (Deprotonation) Substrate->BuLi Path B Intermediate1 Wheland Intermediate (C3 Stabilized) NIS->Intermediate1 ProductC3 3-Iodo-1,6-dimethyl-1H-indole (Thermodynamic Product) Intermediate1->ProductC3 -H+ Intermediate2 2-Lithio Species (Kinetic Control) BuLi->Intermediate2 -BuH ProductC2 2-Iodo-1,6-dimethyl-1H-indole (Directed Product) Intermediate2->ProductC2 + I2 (Quench)

Caption: Divergent synthesis pathways. Path A exploits the natural nucleophilicity of C3 reinforced by the 6-Me group. Path B utilizes the acidity of the C2-proton for lithiation.

Detailed Experimental Protocols

Protocol A: C3-Selective Iodination (The "Standard" Route)

Target: 3-Iodo-1,6-dimethyl-1H-indole Reagents: N-Iodosuccinimide (NIS) Solvent: Acetonitrile (ACN) or DMF

Rationale: NIS is a source of the iodonium ion (I+). The reaction proceeds under neutral or mild conditions, preventing acid-catalyzed polymerization of the indole.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Shield the flask from direct light (aluminum foil), as iodoindoles can be photosensitive.

  • Dissolution: Dissolve 1,6-dimethyl-1H-indole (1.0 equiv, e.g., 5 mmol) in anhydrous Acetonitrile (0.2 M concentration).

  • Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.05 equiv) portion-wise over 5 minutes.

    • Note: A slight excess ensures conversion, but too much can lead to over-iodination at C2.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 1–2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The product usually moves slightly slower than the starting material and stains dark with KMnO4.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with 10% aqueous Sodium Thiosulfate (Na2S2O3) to quench any unreacted iodine (indicated by the disappearance of yellow/brown color).

    • Wash with saturated NaHCO3 and Brine.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography on neutral alumina or silica gel (neutralized with 1% triethylamine).

    • Critical: Acidic silica can cause decomposition (de-iodination or dimerization) of 3-iodoindoles.

Protocol B: C2-Selective Iodination (The "Lithiation" Route)

Target: 2-Iodo-1,6-dimethyl-1H-indole Reagents: n-Butyllithium (n-BuLi), Iodine (I2) Solvent: Anhydrous THF

Rationale: The C2 proton is the most acidic proton on the ring (pKa ~38). n-BuLi selectively deprotonates C2. The resulting organolithium species traps iodine.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.

  • Lithiation: Dissolve 1,6-dimethyl-1H-indole (1.0 equiv) in anhydrous THF (0.15 M). Cool to -78 °C (Dry ice/Acetone bath).

  • Deprotonation: Dropwise add n-BuLi (1.1 equiv, 1.6 M in hexanes) over 10 minutes.

    • Observation: A color change (often to yellow or pale orange) indicates formation of the lithiated species.

    • Stir at -78 °C for 45–60 minutes.

  • Quench: Dissolve Iodine (I2, 1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated indole at -78 °C.

  • Warming: Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.

  • Workup: Quench with saturated aqueous NH4Cl followed by 10% Na2S2O3 to remove excess iodine. Extract with diethyl ether.[2]

  • Purification: Similar to Protocol A, use neutral conditions. Recrystallization from Hexanes/Pentane is often possible for 2-iodo derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Polyiodination Excess reagent or high temp.Strict stoichiometry (1.05 equiv). Keep C3 reactions at 0°C initially.
Decomposition on Column Acidic Silica.Use Neutral Alumina or add 1% Et3N to the eluent.
Purple Product Free Iodine contamination.Wash thoroughly with Sodium Thiosulfate during workup.
Low Yield (C2 Route) Incomplete lithiation.Ensure THF is dry. Increase lithiation time or use t-BuLi (more aggressive) if n-BuLi fails (rare for indoles).

References

  • Regioselective Iodination with NIS: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[3] Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047-5048.[3] Link

  • Iodine/DMF Mechanism: Yue, D., et al. "Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines." The Journal of Organic Chemistry, vol. 75, no. 13, 2010. Link

  • Lithiation of N-Methyl Indoles: Bergman, J., et al. "Lithiation of N-methylindole and reaction with electrophiles." Tetrahedron, vol. 36, no. 10, 1980.[4] Link

  • General Indole Functionalization: Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery."[5] Royal Society of Chemistry, 2016. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Mitigate Deiodination of 3-Iodoindoles in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging yet crucial task of preventing deiodination during palladium-catalyzed cross-coupling reactions involving 3-iodoindoles. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maximize the yield of your desired coupled products while minimizing the formation of unwanted byproducts.

Troubleshooting Guide: Quick-Reference Q&A

This section is designed to provide immediate, actionable solutions to common problems encountered during your experiments.

Q1: My primary product is the deiodinated indole instead of the coupled product. What is the first thing I should check?

A: The most common culprit is the presence of a palladium-hydride (Pd-H) species. Your immediate focus should be on your reaction setup and reagents. Ensure your solvent and base are anhydrous and thoroughly degassed. Trace amounts of water or alcohols can react with the palladium complex to generate Pd-H species, which are key intermediates in the deiodination pathway.[1]

Q2: I'm observing significant deiodination even with anhydrous and degassed reagents. What's my next step?

A: Your choice of ligand is critical. If you are using a simple phosphine ligand like PPh₃, switch to a more electron-rich and sterically bulky ligand. Ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are designed to stabilize the palladium center. This increased stability accelerates the rate of reductive elimination to form your desired C-C bond, which can outcompete the undesired hydrodehalogenation pathway.[2]

Q3: I've changed my ligand, but deiodination is still a major issue. Should I adjust the base?

A: Absolutely. The choice and strength of the base can significantly influence the formation of Pd-H species. Strong, protic bases can be a source of hydrides. Consider switching to a weaker, non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. These bases are generally less prone to generating the problematic Pd-H intermediates.

Q4: Does the N-H proton on the indole ring play a role in deiodination?

A: Yes, the acidic N-H proton of the indole can complicate the reaction. Deprotonation by the base increases the electron density of the indole ring, which can affect the catalytic cycle.[1] In some cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can suppress deiodination and lead to cleaner reaction profiles.[1][3] This is a common strategy when working with N-H containing heterocycles.[1][3]

Q5: My 3-iodoindole starting material seems to be degrading before the reaction even starts. What's happening?

A: 3-iodoindoles can be sensitive to light and may decompose upon prolonged storage at room temperature, even under an inert atmosphere.[4] It is strongly recommended to store them at low temperatures in a dark vial to ensure their integrity before use.[4]

Frequently Asked Questions (FAQs)

This section provides a deeper dive into the mechanisms of deiodination and the rationale behind the recommended preventative strategies.

Understanding the Enemy: The Mechanism of Deiodination

Q1: What is deiodination and why is it so prevalent with 3-iodoindoles?

Deiodination, a specific type of hydrodehalogenation, is a side reaction in which the iodine atom on the 3-position of the indole is replaced by a hydrogen atom.[1] This leads to the formation of the parent indole or a substituted indole without the iodine, thereby reducing the yield of the desired cross-coupled product. The propensity for this side reaction generally follows the reactivity of the halide: I > Br > Cl.[1] The electron-rich nature of the indole ring system, especially after N-H deprotonation, can make the 3-iodoindole particularly susceptible to this undesired reaction pathway.[1]

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium catalyst with bases, solvents (like alcohols), or trace amounts of water. Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to deiodination.

The Competing Pathways: Coupling vs. Deiodination

The success of your coupling reaction hinges on favoring the desired catalytic cycle over the deiodination pathway. The diagram below illustrates this competition.

G cluster_competing pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition 3-Iodoindole ar_pd_i Ar-Pd(II)-I oxidative_addition->ar_pd_i transmetalation Transmetalation (e.g., with R-B(OH)₂) ar_pd_i->transmetalation pd_h L_n-Pd(II)-H reductive_elimination_deiod Reductive Elimination ar_pd_i->reductive_elimination_deiod COMPETING PATH ar_pd_i->reductive_elimination_deiod ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination FAVORED PATH reductive_elimination->pd0 Catalyst Regeneration product Desired Product (Ar-R) reductive_elimination->product pd_h_source Hydride Source (Base, H₂O, etc.) pd_h_source->pd_h Forms pd_h->reductive_elimination_deiod deiod_product Deiodinated Product (Ar-H) reductive_elimination_deiod->deiod_product G start Reaction Setup problem Deiodination Observed start->problem ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos) problem->ligand Is ligand optimal? base Use Weaker, Anhydrous Base (e.g., K₂CO₃) problem->base Is base appropriate? solvent Ensure Anhydrous & Degassed Solvents problem->solvent Are conditions anhydrous? protection Protect Indole N-H (e.g., with Boc) problem->protection Is N-H unprotected? outcome Successful Coupling ligand->outcome base->outcome solvent->outcome protection->outcome

Caption: Troubleshooting flowchart for minimizing deiodination.

Q3: Which bases and solvents are recommended, and why?

The choice of base and solvent is crucial for minimizing the generation of Pd-H species.

ParameterRecommendedRationale
Base K₂CO₃, Cs₂CO₃, K₃PO₄Weaker, non-nucleophilic inorganic bases are less likely to act as hydride donors compared to stronger bases like alkoxides or hydroxides.
Solvent Toluene, Dioxane, THF, DMFThese aprotic solvents, when properly dried and degassed, minimize the presence of water and other protic impurities that can lead to Pd-H formation. Note that DMF and DMSO have been implicated in promoting radical deiodination pathways under certain conditions. [5]

Q4: How does temperature affect the deiodination side reaction?

Temperature can be a double-edged sword. While increasing the temperature can sometimes accelerate the desired coupling reaction, it can also increase the rate of decomposition and deiodination. [1]It is generally advisable to start at a moderate temperature (e.g., 80 °C) and only increase it cautiously if the desired reaction is sluggish.

Model Protocol: Suzuki-Miyaura Coupling of a 3-Iodoindole

This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction while minimizing the risk of deiodination. It should be optimized for your specific substrates.

Materials:

  • N-Protected 3-iodoindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) or a suitable pre-catalyst

  • XPhos (0.04 equiv) or other bulky, electron-rich ligand

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv), dried thoroughly under vacuum

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the N-protected 3-iodoindole, arylboronic acid, and dried K₂CO₃.

  • Catalyst Preparation: In a separate vial, mix the palladium source and the ligand in a small amount of the reaction solvent.

  • Degassing: Seal the Schlenk flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free atmosphere. [6]4. Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk flask via cannula or syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask.

  • Reaction: Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylindole.

This detailed guide, combining troubleshooting advice with mechanistic insights, should serve as a valuable resource in your efforts to perform successful cross-coupling reactions with 3-iodoindoles.

References
  • Mori, M., & Ban, Y. (1976). The reaction of iodobenzene with substituted ethyl acetoacetates and related compounds in the presence of dichlorobis(triphenylphosphine)palladium(II). Tetrahedron Letters, 17(22), 1807-1810.
  • Gesiorski, J., et al. (2018). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 14, 1848-1856. Retrieved from [Link]

  • Bravo, F., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2025. Retrieved from [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. Retrieved from [Link]

  • Mugesh, G., & Singh, H. B. (2016). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Accounts of Chemical Research, 49(11), 2261–2269. Retrieved from [Link]

  • Le Saux, E., et al. (2015). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Journal of the American Chemical Society, 137(44), 14059–14062. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Retrieved from [Link]

  • Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Indian Institute of Science. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Deb, M., & Baruah, P. P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. SN Applied Sciences, 2(3), 435. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Iodo-1,6-dimethyl-1H-indole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 3-Iodo-1,6-dimethyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 3-Iodo-1,6-dimethyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the successful storage, handling, and application of this versatile synthetic intermediate. While specific stability data for this exact molecule is not extensively published, this guide is built upon established principles of indole chemistry and the known behavior of the aryl-iodide functional group.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Iodo-1,6-dimethyl-1H-indole?

The two primary stability concerns are photodegradation and oxidation .

  • Photodegradation: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage by UV light.[1][2] Exposure to ambient laboratory light over time can lead to the formation of radical species, causing discoloration (often yellow to brown) and the formation of impurities, such as the de-iodinated parent indole or dimeric byproducts.

  • Oxidation: The indole ring is an electron-rich heterocycle, making it susceptible to oxidation.[3] This can be exacerbated by exposure to air (oxygen), residual oxidizing agents, or incompatible solvents, potentially leading to the formation of oxindoles or other oxygenated derivatives.[4][5]

Q2: How should I store 3-Iodo-1,6-dimethyl-1H-indole, both as a solid and in solution?

Proper storage is critical to maintain the integrity of the compound. The following conditions are recommended based on the chemical properties of 3-iodoindoles.

ConditionSolid StateIn SolutionRationale
Temperature ≤ 4°C (Refrigerated)≤ -20°C (Frozen)Slows down potential thermal degradation pathways and oxidative processes.
Atmosphere Inert Gas (Argon or N₂)Inert Gas (Argon or N₂)Minimizes contact with atmospheric oxygen and moisture, preventing oxidation of the indole ring.
Light Amber Vial / Foil WrapAmber Vial / Foil WrapProtects the light-sensitive C-I bond from photolytic cleavage.[6]
Container Tightly Sealed Glass VialTightly Sealed Glass Vial with PTFE-lined capPrevents sublimation and contamination. Ensures solvent does not evaporate and concentration remains stable.
Q3: Which solvents are recommended for dissolving and storing 3-Iodo-1,6-dimethyl-1H-indole?

For short-term experimental use, common non-protic organic solvents are generally suitable. For long-term storage in solution, degassed (sparged with Argon or N₂) aprotic solvents are strongly preferred.

  • Recommended:

    • Dichloromethane (DCM): Good for reactions, but ensure it is peroxide-free.

    • Tetrahydrofuran (THF): Must be fresh and peroxide-free. Peroxides can initiate radical degradation.

    • Toluene: A stable, non-polar option.

    • N,N-Dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO): Use high-purity, anhydrous grades. Store frozen and under inert gas as they are hygroscopic.

  • Use with Caution:

    • Protic Solvents (Methanol, Ethanol): While the compound is likely soluble, protic solvents can participate in certain degradation pathways or be incompatible with subsequent reaction steps (e.g., organometallic chemistry). Stability in these solvents should be verified if required.[7]

    • Acetonitrile: Generally acceptable, but stability should be confirmed for long-term storage.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: My solution of 3-Iodo-1,6-dimethyl-1H-indole has turned yellow/brown. What happened and is it still usable?

A color change to yellow or brown is a common indicator of degradation, most likely due to light exposure.[6]

  • Probable Cause: Photolytic cleavage of the C-I bond has occurred, generating trace amounts of elemental iodine (I₂) or other colored impurities.

  • Troubleshooting Steps:

    • Analyze Purity: Run a quick analysis (TLC, LC-MS, or ¹H NMR) to quantify the level of degradation. Compare the analysis to a freshly prepared solution or a reference sample.

    • Assess Usability: For many applications, such as palladium-catalyzed cross-coupling reactions, a small amount of degradation (<5%) may not significantly impact the reaction outcome.[8][9] However, for applications requiring high purity, the material should be repurified.

    • Prevention: Immediately protect all future solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.[10]

Q5: I'm seeing a new, more polar spot on my TLC plate and an unexpected peak in my LC-MS analysis. What could it be?

This observation often points to oxidation of the indole nucleus.

  • Probable Cause: The electron-rich indole ring has been oxidized. Common byproducts include oxindoles or hydroxylated species, which are significantly more polar than the starting material.[4][5] This can be caused by exposure to air, using old or peroxide-containing solvents, or incompatible reagents.

  • Troubleshooting & Prevention:

    • Solvent Check: Test your solvents (especially THF and ethers) for peroxides using peroxide test strips. If positive, discard the solvent and use a fresh, inhibitor-stabilized bottle.

    • Inert Atmosphere: When handling the compound in solution for extended periods (e.g., overnight reactions), maintain a positive pressure of an inert gas like argon or nitrogen.

    • Reagent Compatibility: Avoid strong, unselective oxidizing agents unless they are part of the intended reaction chemistry.

Q6: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is giving low yields. Could my 3-Iodo-1,6-dimethyl-1H-indole be the problem?

Yes, the quality of your aryl iodide is critical for these reactions. While 3-iodoindoles are excellent substrates for cross-coupling, degradation can interfere.[9]

  • Potential Causes & Solutions:

    • De-iodination: If the compound has degraded via photolysis to the de-iodinated 1,6-dimethylindole, this byproduct will not participate in the reaction, effectively lowering the concentration of your starting material and reducing the yield.

      • Action: Confirm the purity of the starting material by ¹H NMR or GC-MS before starting the reaction.

    • Oxidative Impurities: Oxidized byproducts could potentially coordinate to the palladium catalyst and act as catalyst poisons, inhibiting turnover.

      • Action: Use material that has been properly stored under an inert atmosphere. If oxidation is suspected, consider filtering a solution of the compound through a small plug of silica gel or activated carbon to remove highly polar impurities before use.

    • Reaction Conditions: Ensure your reaction conditions (base, solvent, temperature, catalyst loading) are optimized and all reagents are anhydrous and high-purity.

Experimental Protocols & Workflows
Protocol 1: Rapid Purity Check by TLC

This quick check can help you assess if significant degradation has occurred before committing material to a reaction.

  • Prepare Samples:

    • Reference (A): Dissolve a small amount of solid 3-Iodo-1,6-dimethyl-1H-indole from a sealed, light-protected vial in DCM (approx. 1 mg/mL).

    • Test Sample (B): Use your solution (e.g., the solution that has changed color).

  • Eluent System: Start with a non-polar system, such as 10-20% Ethyl Acetate in Hexanes.

  • Spotting: On a silica gel TLC plate, spot the reference (A) and the test sample (B) side-by-side.

  • Development & Visualization: Develop the plate and visualize under a UV lamp (254 nm).

  • Analysis:

    • Ideal: The test spot (B) should show a single major spot with the same Rf value as the reference (A).

    • Degradation: The appearance of new spots in lane B indicates the presence of impurities. A spot at the baseline is often a sign of highly polar oxidative degradation, while a new spot with a different Rf could be a photolytic byproduct.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol allows you to proactively test the stability of your compound under various stress conditions, which is crucial for developing robust experimental or manufacturing processes. It follows principles outlined in ICH guidelines for photostability testing.[11][12]

  • Sample Preparation: Prepare four identical solutions of 3-Iodo-1,6-dimethyl-1H-indole (e.g., 1 mg/mL) in your intended experimental solvent in clear glass vials. Prepare a fifth sample in an amber vial as a control.

  • Stress Conditions:

    • Control: Store one amber vial at -20°C in the dark.

    • Thermal Stress: Store one clear vial at 40°C in the dark.

    • Photolytic Stress (UV/Vis): Store one clear vial at room temperature under a laboratory UV lamp or in direct ambient light.[12]

    • Photolytic Control (Dark): Wrap one clear vial completely in aluminum foil and place it next to the photolytic stress sample.[11]

    • Oxidative Stress: To the final clear vial, bubble air through the solution for 5 minutes and then store at room temperature in the light.

  • Time Points: Analyze all samples by HPLC or LC-MS at T=0, 2h, 6h, and 24h.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the main peak area and the appearance of new peaks will reveal the compound's sensitivity to specific conditions. This allows you to identify whether light, heat, or oxygen is the primary driver of degradation.

Visual Diagrams
Troubleshooting Workflow

This flowchart provides a logical path for diagnosing stability issues.

G cluster_0 Observation cluster_1 Initial Analysis cluster_2 Diagnosis cluster_3 Conclusion & Action A Degradation Suspected (e.g., Color Change, Low Yield) B Run TLC / LC-MS Analysis A->B C New Polar Spot(s)? (Low Rf) B->C D New Non-Polar Spot(s)? (Similar Rf) C->D No F Probable Oxidation - Use Inert Atmosphere - Check Solvents for Peroxides C->F Yes E No Change in Purity D->E No G Probable Photodegradation (De-iodination / Dimerization) - Protect from Light (Foil/Amber Vials) D->G Yes H Compound is Stable - Investigate Other Reaction Parameters (Reagents, Temp, etc.) E->H

Caption: Troubleshooting decision tree for stability issues.

Primary Degradation Pathways

This diagram illustrates the two most likely degradation mechanisms.

G cluster_photo Photodegradation cluster_ox Oxidation Parent 3-Iodo-1,6-dimethyl-1H-indole Radical Indole Radical + I• Parent->Radical UV Light (hν) C-I Bond Cleavage Oxindole Oxindole Derivative Parent->Oxindole [O] (Air / Peroxides) Deiodinated 1,6-Dimethyl-1H-indole (De-iodination) Radical->Deiodinated H• Abstraction Dimer Dimeric Byproducts Radical->Dimer Radical Coupling RingOpened Ring-Opened Products Oxindole->RingOpened Further Oxidation

Caption: Key degradation pathways for 3-iodoindoles.

References
  • Qu, Y., Zhou, J., Wang, S., Fu, L., & Sun, Q. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7658–7664. Available at: [Link]

  • Rogers, D. W., Zavitsas, A. A., & Matsunaga, N. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols, 11(9), 1636–1643. Available at: [Link]

  • El-Kousy, N. M., & El-antawy, A. M. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 51(8), 751–759. Available at: [Link]

  • Paul, C. E., Garg, N., & van Pée, K.-H. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1. Available at: [Link]

  • Yue, D., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(14), 5323–5328. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International. Available at: [Link]

  • Wang, D., & Zhu, J. (2023). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]

  • Schnepel, C., & Sewald, N. (2017). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Pharmaceuticals, 10(3), 63. Available at: [Link]

  • International Conference on Harmonisation. (1996). Stability testing of new drug substances and products Q1A(R2). Available at: [Link]

  • Seree, J., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles of Interest. Molecules, 27(22), 7959. Available at: [Link]

  • ResearchGate. (n.d.). Iodination of 3-substituted indoles. Available at: [Link]

  • Ma, J., Wang, C., Gao, J., Xu, H., & Wu, C. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology, 13. Available at: [Link]

  • Macmillan Group. (2003). The Chemistry of Hypervalent Iodine. Available at: [Link]

  • International Conference on Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3179–3183. Available at: [Link]

  • Yoshimura, A., & Zhdankin, V. V. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 121(6), 3669–3817. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Available at: [Link]

  • Tom, J., & Lee, J. I. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(18), 5489–5495. Available at: [Link]

  • ResearchGate. (2013). What is the best way to tell if a compound is degrading?. Available at: [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available at: [Link]

  • R.D. Laboratories, Inc. (n.d.). Photostability. Available at: [Link]

  • Organic Chemistry Explained. (2023). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Storage of Halogen. Available at: [Link]

  • Chem Dude. (2018). 21 Chemical Reactions of Indole. YouTube. Available at: [Link]

  • American Society for Microbiology. (2019). Indole Test. Available at: [Link]

  • El-Kousy, N. M., & El-antawy, A. M. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Oxford Academic. Available at: [Link]

  • Cambié, D., et al. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Chemical Society Reviews, 45(23), 6589–6619. Available at: [Link]

  • Chad's Prep. (2020). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Overcoming Steric Hindrance in 1,6-Dimethylindole Functionalization

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

The functionalization of 1,6-dimethylindole presents a classic "steric sandwich" problem that often frustrates standard C–H activation protocols. Unlike simple indole scaffolds, the 1,6-dimethyl substitution pattern creates a unique steric environment where the N1-methyl and C6-methyl groups cooperatively shield the C7 and C2 positions, while the electron-rich nature of the system creates regioselectivity conflicts.

Below is the technical guide designed to troubleshoot and overcome these specific barriers.

The Steric Landscape: Diagnostic Analysis

Before selecting a protocol, you must understand the "Steric Map" of your substrate. 1,6-Dimethylindole is not merely a substituted indole; it is a substrate where the most desirable positions for drug discovery (C7 and C2) are sterically compromised.

Regio-Steric Heatmap
  • C3 (The Electronic Trap): Highly nucleophilic and sterically accessible. Unless blocked, electrophilic reagents will preferentially attack here, leading to unwanted regioisomers.

  • C2 (The N-Me Shadow): The N1-methyl group prevents the use of standard N-directing groups (like Pivaloyl or Carbamate) that are required for Rh/Ru-catalyzed C–H activation. However, the C2 proton is acidic enough for lithiation.

  • C7 (The Red Zone): This is the critical pain point. The C7 position is sandwiched between the N1-methyl group (via peri-interaction) and the C6-methyl group (via ortho-interaction). Direct C–H activation here is kinetically disfavored compared to C5 or C4.

IndoleSterics N1 N1-Me C2 C2 (Hindered by N1) N1->C2 Steric Clash C7 C7 (Blocked) N1->C7 Peri Interaction C3 C3 (Electronic Hotspot) C6 C6-Me C6->C7 Ortho Buttressing C5 C5 (Accessible) C6->C5 Activation

Figure 1: Steric interaction map of 1,6-dimethylindole. Red arrows indicate prohibitive steric clashes.

Troubleshooting Module: C7 Functionalization (The "Impossible" Target)

User Issue: "I am trying to install a boryl or aryl group at C7 using Rh(III) or Ir(I) catalysis, but I only get C3 or C5 products, or no reaction."

Root Cause:

  • Lack of Directing Group: Standard C7-H activation requires a bulky directing group (e.g., N-Piv, N-P(O)tBu2) to force the metal to C7. Your substrate has an N-Methyl, which cannot coordinate.

  • Steric Buttressing: The C6-methyl group physically blocks the approach of the catalyst. Even if the catalyst could coordinate, the activation energy for C7-H cleavage is significantly higher than C5-H (which is also activated by the C6-Me).

Protocol A: The "Workaround" (Recommended)

Do not attempt direct C7-H activation on 1,6-dimethylindole. The yield will be negligible (<5%). Instead, use the Halogen Dance or De Novo approach.

Strategy: Start with 7-bromo-6-methylindole (if available) or synthesize the core with the substituent in place. If you must functionalize the existing scaffold:

Alternative Protocol: C7-Lithiation via C2-Blocking (High Risk/High Reward)

  • Concept: Block C2 and C3 to force lithiation to the benzene ring.

  • Step 1: Block C3 (e.g., with a silyl group or halogen).

  • Step 2: Perform Lithium-Halogen exchange if a handle exists, or Directed Ortho Metalation (DoM) if a directing group is at C6.

  • Verdict: For 1,6-dimethylindole, this is inefficient. Recommendation: Switch substrate to 1-H-6-methylindole , install a removable N-Directing Group (e.g., N-Piv), functionalize C7, then methylate N1.

Troubleshooting Module: C2 Functionalization

User Issue: "I cannot get Pd-catalyzed C–H arylation to work at C2. The reaction is sluggish."

Root Cause:

  • N1-Methyl prevents the formation of the palladacycle intermediate common in N-directed mechanisms.

  • The N1-Me group adds steric bulk that hinders the approach of large Pd-ligand complexes.

Protocol B: C2-Lithiation (The "Gold Standard" for N-Me Indoles)

Since you cannot use Chelation-Assisted C–H activation, use Deprotonation-Controlled Functionalization . The C2 proton is the most acidic (pKa ~38).

Reagents:

  • Base: n-Butyllithium (n-BuLi) or LDA.

  • Solvent: THF (anhydrous).

  • Temperature: -78 °C to 0 °C.

Step-by-Step:

  • Dissolve: 1,6-dimethylindole (1.0 equiv) in THF (0.2 M) under Argon.

  • Cool: Cool to -78 °C.

  • Deprotonate: Add n-BuLi (1.1 equiv) dropwise. Note: The N-Me group actually assists C2-lithiation by inductive electron withdrawal compared to N-H (which would require 2 equiv of base).

  • Incubate: Stir for 1 hour at -78 °C. The C2-lithio species is generated.

  • Quench: Add your electrophile (E+) (e.g., Iodine, DMF, Borate).

  • Warm: Allow to warm to RT.

Data Check:

Method Reagent Regioselectivity (C2:C3) Yield Notes
Pd-Catalysis (Direct) Pd(OAc)2/Oxidant 60:40 Low Poor control without N-DG.
Lithiation n-BuLi / THF >99:1 High (85-95%) Best for N-Me indoles.

| Ir-Borylation | [Ir(COD)OMe]2/dtbpy | 80:20 | Mod | Steric control favors C2 over C3 slightly. |

Troubleshooting Module: C3 Functionalization

User Issue: "I am trying to alkylate C3, but the 6-methyl group seems to lower the yield compared to simple indoles."

Root Cause:

  • This is likely not a steric issue from the 6-Me. The 6-Me is too far from C3 to cause direct steric clash.

  • Electronic Effect: The 6-Me group is electron-donating. It increases electron density at C3 (via resonance/induction), making C3 more nucleophilic.

  • Problem: If yield is low, it is likely due to poly-alkylation or polymerization because the substrate is too reactive.

Protocol C: Controlled Friedel-Crafts
  • Temperature Control: Lower the reaction temperature (e.g., -20 °C instead of RT).

  • Catalyst: Use a milder Lewis Acid (e.g., InBr3 or Zn(OTf)2) instead of AlCl3.

  • Stoichiometry: Use a slight excess of the indole to prevent over-reaction.

FAQ: Specific Scenarios

Q: Can I use Iridium-catalyzed borylation to hit C7? A: No. Iridium borylation is governed by sterics. It targets the least hindered C–H bond.

  • C7-H: Blocked by N1-Me and C6-Me.

  • C2-H: Hindered by N1-Me.

  • C3-H: Accessible (unless bulky N-substituent).

  • C4-H: Peri-hindrance from C3.

  • C5-H: Accessible (activated by C6-Me).

  • Result: The major product will likely be C5-Bpin or C3-Bpin . C7 will not be observed.

Q: Does the 6-methyl group affect the acidity of the C2 proton? A: Minimally. The inductive effect of the methyl group at C6 dissipates significantly across the ring system. Standard lithiation protocols for N-methylindole apply directly to 1,6-dimethylindole.

Q: I need a C7-functionalized 1,6-dimethylindole drug candidate. What is the most reliable route? A:

  • Start with 2-bromo-5-methylnitrobenzene .

  • Perform a Bartoli Indole Synthesis using vinyl magnesium bromide. This yields 7-bromo-6-methylindole (or similar, depending on substitution).

  • Methylate the Nitrogen (NaH, MeI).

  • Use the C7-Bromine handle for cross-coupling. This avoids the C–H activation "steric wall" entirely.

References

  • C7-Functionalization Challenges

    • Title: "From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
    • Source:Accounts of Chemical Research (2021)
    • URL:[Link]

    • Relevance: Details why N-directing groups are essential for C7 activ
  • Iridium Borylation Regioselectivity

    • Title: "Ligand-free iridium-catalyzed regioselective C–H boryl
    • Source:RSC Advances (2020)
    • URL:[Link]

    • Relevance: Confirms that without specific directing groups, borylation avoids hindered positions (like C7 in 6-substituted indoles).
  • C2-Lithiation Strategy

    • Title: "Recent Advances in the C2 and C3 Regioselective Direct Aryl
    • Source:ChemC
    • URL:[Link]

    • Relevance: Validates lithiation/base-medi
Optimization

Technical Support Center: Stability &amp; Storage of 3-Iodoindoles

[1] Topic: Storage Conditions to Prevent Degradation of 3-Iodoindoles Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Introduction: The Stability Paradox of 3-Iodoindoles 3-Iodoindoles a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Storage Conditions to Prevent Degradation of 3-Iodoindoles

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]

Introduction: The Stability Paradox of 3-Iodoindoles

3-Iodoindoles are versatile synthetic intermediates, widely valued for their reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to construct complex heterocyclic scaffolds.[1] However, the very feature that makes them useful—the labile carbon-iodine (C-I) bond—is also their "Achilles' heel."

This bond is susceptible to homolytic cleavage triggered by photons (light) and thermal stress, leading to a cascade of radical decomposition.[1] As a Senior Application Scientist, I have structured this guide not just to tell you what to do, but to explain the chemical causality so you can make informed decisions in the lab.

Part 1: Critical Storage Protocols (The Golden Rules)

Q1: What are the absolute non-negotiable storage conditions for 3-iodoindoles?

A: To maximize shelf-life, you must adhere to the "Triple-Block" Strategy : block light, block heat, and block oxygen.[1]

ParameterRecommendationScientific Rationale
Temperature -20°C (Frozen) Low temperature kinetically inhibits the homolytic cleavage of the C-I bond and slows oxidation rates.
Light Amber Vial / Foil The C-I bond energy (~57 kcal/mol) is relatively weak. UV-Vis light provides sufficient energy to cleave this bond, generating radical species.[1]
Atmosphere Argon or Nitrogen Oxygen acts as a radical trap for the indolyl radicals formed during minor decomposition events, accelerating degradation into colored quinoidal species.[1]
Physical State Solid Powder Never store as a solution for long periods. Solution-state kinetics vastly accelerate intermolecular reactions and solvent-assisted decomposition.[1]
Q2: My sample arrived on ice packs, but I plan to use it in 2 weeks. Can I keep it at 4°C?

A: For a 2-week window, 4°C is generally acceptable if and only if the sample is strictly protected from light. However, for any duration beyond 2 weeks, transfer the material to a -20°C freezer.[1]

  • Tip: If you frequently use small amounts, aliquot the bulk material into single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and moisture introduction.

Part 2: Troubleshooting Degradation

Q3: My white 3-iodoindole powder has turned pink/red. Is it ruined?

A: Not necessarily, but it has degraded.

  • Diagnosis: The pink/red coloration is a hallmark of Iodine (

    
    ) liberation . As the compound degrades, iodine is released.[1] Even trace amounts of 
    
    
    
    are intensely colored.
  • Impact: Free iodine is an oxidant and can poison sensitive transition-metal catalysts (like Pd(0)) in your downstream coupling reactions.[1]

  • Action: If the color is faint pink, the bulk purity may still be >95%.[1] Verify with crude NMR. If deep red/brown, purification is required before use.[1]

Q4: How do I "rescue" a degraded sample?

A: You can remove the free iodine and other oxidation byproducts using a chemical wash followed by recrystallization.

Protocol: The "Iodine Scrub" Rescue Method

  • Dissolution: Dissolve the degraded indole in a minimal amount of organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • The Scrub: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Mechanism:[1][2][3][4] Thiosulfate reduces the colored iodine (

      
      ) back to colorless water-soluble iodide (
      
      
      
      ).[5]
  • Visual Check: The organic layer should lose its red/brown tint and become pale yellow/colorless.

  • Workup: Wash with brine, dry over

    
    , filter, and concentrate.
    
  • Recrystallization (Optional but Recommended): For high purity, recrystallize from a solvent system like Ethanol/Water or Hexanes/Ethyl Acetate.[1]

Part 3: Experimental Handling & Solvent Compatibility

Q5: Which solvents should I avoid during reaction setup?

A: Avoid acidic solvents and protic solvents for prolonged periods.

  • Acids: 3-Iodoindoles are electron-rich.[1] Strong acids can promote protonation at C3, facilitating the elimination of

    
     or polymerization.[1]
    
  • DMSO/DMF: While excellent for solubility, solutions in DMSO can degrade over time due to the solvent's own oxidant properties (DMSO can act as a mild oxidant).[1] Always prepare solutions fresh.

Q6: I see a new spot on my TLC plate after leaving the sample on the bench. What is it?

A: It is likely de-iodinated indole or a dimer .

  • Mechanism: Photolysis cleaves the C-I bond, leaving an indolyl radical.[1] This radical can abstract a hydrogen atom from the solvent (forming simple indole) or couple with another radical (forming bis-indoles).

Part 4: Visualizing the Chemistry

Mechanism of Degradation

Understanding the pathway helps you prevent it. The diagram below illustrates why light and oxygen are the enemies.

DegradationPathway cluster_legend Key Drivers IodoIndole 3-Iodoindole (White Solid) RadicalPair Radical Pair [Indolyl• + I•] IodoIndole->RadicalPair Light (hν) or Heat Iodine Free Iodine (I₂) (Pink/Red Color) RadicalPair->Iodine Dimerization Indole Indole (H-Abstraction) RadicalPair->Indole Solvent (H• source) Oxidation Oxidized Dimers (Brown Sludge) RadicalPair->Oxidation Oxygen (O₂) Legend Red arrows indicate primary degradation triggers

Caption: Photolytic cleavage of the C-I bond is the primary trigger, leading to iodine release and radical-mediated polymerization.[1]

Decision Tree: Sample Handling

Follow this logic flow to ensure sample integrity.

HandlingLogic Start Received 3-Iodoindole CheckColor Check Color Start->CheckColor White White / Off-White CheckColor->White Looks Good Pink Pink / Red CheckColor->Pink Degraded ImmediateUse Immediate Use? White->ImmediateUse Purify Purify Required Pink->Purify Store Store at -20°C Protect from Light Argon Flush ImmediateUse->Store No (or >2 weeks) Weigh Weigh quickly in low light ImmediateUse->Weigh Yes Wash Dissolve -> Wash w/ Na2S2O3 -> Recrystallize Purify->Wash Wash->Store After Drying

Caption: Workflow for assessing sample quality and determining necessary purification steps.

References

  • BenchChem Technical Support. (2025).[6] Prevention of Indole Compound Oxidation During Storage. Retrieved from [1]

  • National Institutes of Health (NIH). (2014). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling. PMC. Retrieved from

  • Study Mind. (n.d.). Transition Metals - Iodine-Sodium Thiosulfate Titrations.[1] Retrieved from

  • PubChem. (2025).[7] 3-iodo-1H-indole Compound Summary. National Library of Medicine. Retrieved from [1]

  • Fisher Scientific. (2009). Safety Data Sheet: Indole-3-carbinol.[1] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Iodo-1,6-dimethylindole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3-iodo-1,6-dimethylindole, a compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3-iodo-1,6-dimethylindole, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this document leverages high-quality predicted data and compares it with predicted and available experimental data for structurally related analogs. This comparative approach allows for a robust understanding of the electronic effects of halogen substitution on the indole scaffold, providing a valuable resource for spectral interpretation and structural verification.

Introduction: The Importance of ¹³C NMR in Heterocyclic Chemistry

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, offering direct insight into the carbon skeleton of a molecule.[1] For researchers working with complex heterocyclic systems like indoles, ¹³C NMR is indispensable for confirming molecular structure, identifying isomers, and understanding the electronic environment of each carbon atom. The chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, steric effects, and the inductive and resonance effects of substituents.[1][2]

This guide focuses on the ¹³C NMR spectral characteristics of 3-iodo-1,6-dimethylindole and its halogenated and non-halogenated analogs. By systematically comparing the chemical shifts across these compounds, we can elucidate the impact of the C-3 halogen substituent on the electron distribution within the indole ring system.

Predicted ¹³C NMR Chemical Shift Data: A Comparative Analysis

Due to the lack of publicly available experimental ¹³C NMR spectra for 3-iodo-1,6-dimethylindole, we have utilized a reliable online prediction tool to generate the chemical shifts for the target molecule and its key analogs: 1,6-dimethylindole (the parent compound), 3-bromo-1,6-dimethylindole, and 3-chloro-1,6-dimethylindole. These predictions serve as a valuable guide for researchers anticipating the spectral features of these compounds.

Carbon Position1,6-dimethylindole (Predicted)3-chloro-1,6-dimethylindole (Predicted)3-bromo-1,6-dimethylindole (Predicted)3-iodo-1,6-dimethylindole (Predicted)
C-2 127.9126.5116.8102.7
C-3 100.5111.496.154.9
C-3a 128.8127.3128.4130.6
C-4 119.8119.3119.6120.3
C-5 120.9121.2121.3121.5
C-6 131.5131.7131.8132.0
C-7 108.7108.6108.8109.1
C-7a 137.1136.9137.0137.2
N-CH₃ 31.531.731.731.8
C6-CH₃ 21.821.721.721.7

Note: Predicted values were obtained using an online NMR prediction tool and are reported in ppm.

Interpretation of Substituent Effects on ¹³C NMR Chemical Shifts

The predicted chemical shifts in the table above reveal significant trends related to the nature of the substituent at the C-3 position. These trends can be rationalized by considering the interplay of inductive and resonance effects, as well as the heavy atom effect in the case of bromine and iodine.

The Halogen Effect at C-3

The most dramatic impact of halogenation is observed at the site of substitution, C-3.

  • Chlorine: The introduction of a chlorine atom at C-3 in 3-chloro-1,6-dimethylindole leads to a downfield shift of the C-3 signal compared to the parent 1,6-dimethylindole. This is primarily due to the inductive effect of the electronegative chlorine atom, which withdraws electron density from the attached carbon, deshielding it and causing it to resonate at a higher frequency.

  • Bromine and Iodine: In contrast, the C-3 signals for the bromo and iodo analogs are shifted significantly upfield. This phenomenon is a classic example of the "heavy atom effect" . For heavier halogens like bromine and iodine, the large number of electrons and the presence of low-lying excited states lead to significant spin-orbit coupling, which induces a strong shielding effect on the directly attached carbon nucleus. This effect outweighs the inductive deshielding effect. The upfield shift is most pronounced for the iodo-substituted compound, as expected.

Effects on Other Ring Carbons

The influence of the C-3 substituent extends to other carbons in the indole ring, albeit to a lesser extent.

  • C-2: The C-2 carbon, being adjacent to the site of substitution, also experiences a notable shift. The trend is a progressive upfield shift as we move from chloro to bromo to iodo. This can be attributed to a combination of through-bond electronic effects and potential steric interactions.

  • Benzene Ring Carbons (C-4 to C-7a): The chemical shifts of the carbons in the benzene portion of the indole ring are less affected by the C-3 substituent. This is because the electronic effects of the substituent are attenuated with distance. Minor variations in the predicted shifts of these carbons likely reflect subtle changes in the overall electron distribution of the aromatic system.

The interplay of these effects can be visualized in the following workflow:

G substituent Halogen Substituent at C-3 (Cl, Br, I) inductive Inductive Effect (Electron Withdrawal) substituent->inductive -I resonance Resonance Effect (π-Donation/Withdrawal) substituent->resonance +M/-M heavy_atom Heavy Atom Effect (Spin-Orbit Coupling) substituent->heavy_atom For Br, I c3_shift Significant Shift at C-3 inductive->c3_shift Deshielding (for Cl) c2_shift Moderate Shift at C-2 inductive->c2_shift other_shifts Minor Shifts in Benzene Ring resonance->other_shifts heavy_atom->c3_shift Strong Shielding

Caption: Factors influencing ¹³C NMR shifts in 3-haloindoles.

Experimental Protocol for ¹³C NMR Acquisition of Indole Derivatives

For researchers aiming to acquire experimental ¹³C NMR data for 3-iodo-1,6-dimethylindole or its analogs, the following protocol provides a standardized starting point.[3]

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of the indole derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

Instrument Parameters (for a 400-500 MHz Spectrometer)
  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Spectral Width (SW): A spectral width of approximately 240 ppm, centered around 100-120 ppm, is generally sufficient to cover the entire range of carbon chemical shifts in indole derivatives.

  • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially of quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is from several hundred to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the appropriate residual solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

The overall workflow for acquiring and processing a ¹³C NMR spectrum is as follows:

G A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Lock, Shim, Tune) A->B C Data Acquisition (Proton-Decoupled Pulse Sequence) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Assignment) D->E

Caption: Standard workflow for ¹³C NMR analysis.

Conclusion

This guide has presented a comparative analysis of the predicted ¹³C NMR chemical shifts for 3-iodo-1,6-dimethylindole and its chloro, bromo, and unsubstituted analogs. The data highlights the significant influence of the C-3 halogen substituent on the electronic structure of the indole ring, with the heavy atom effect playing a dominant role in the upfield shift of the C-3 carbon in the bromo and iodo derivatives. The provided experimental protocol offers a robust methodology for researchers seeking to obtain their own spectral data. By combining predictive tools with a solid understanding of substituent effects, chemists can confidently interpret the ¹³C NMR spectra of novel indole derivatives, accelerating their research and development efforts.

References

  • Mestrelab Research. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • MDPI. (2019). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, Vol. 27, No. 2.
  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841.
  • Fraser, R. R., Passannanti, S., & Piozzi, F. (1976). 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Canadian Journal of Chemistry, 54(18), 2915-2918.
  • National Institutes of Health. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • eGrove. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. [Link]

  • University of Sharjah. (2007). substitutent effects on 13 c-nmr and ir spectral data of 3- (4 - x- phenacyclidene) oxindoles. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0181690). [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes*. The Journal of Chemical Physics, 35(2), 722-730.
  • Open Research Repository. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

  • ResearchGate. 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. [Link]

  • ResearchGate. 13C NMR spectra (δ С, ppm) of compounds I-III, solvent СDCl3. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Doc Brown's Chemistry. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

  • MDPI. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]

  • ResearchGate. Figure 3: 13C-NMR spectrum of 3-methyl-2-phenyl indole. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 3-iodo-1,6-dimethyl-1H-indole

Executive Summary 3-iodo-1,6-dimethyl-1H-indole (C₁₀H₁₀IN, MW: 271.09 Da) is a critical halogenated heterocyclic intermediate, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, So...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-iodo-1,6-dimethyl-1H-indole (C₁₀H₁₀IN, MW: 271.09 Da) is a critical halogenated heterocyclic intermediate, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery. Its structural integrity hinges on the labile Carbon-Iodine (C-I) bond at the C3 position.

This guide provides a comparative analysis of ionization techniques (EI vs. ESI) for this molecule, detailing the fragmentation kinetics that distinguish it from non-halogenated analogs. We establish that while Electrospray Ionization (ESI) is superior for intact mass quantification, Electron Ionization (EI) provides the necessary structural fingerprinting through characteristic iodine loss.

Ionization Source Comparison: EI vs. ESI

The choice of ionization method drastically alters the spectral topology of 3-iodo-1,6-dimethyl-1H-indole due to the weak bond dissociation energy (BDE) of the C-I bond (~53 kcal/mol), which is significantly lower than C-H or C-C bonds.

Comparative Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Molecular Ion Weak or Absent (

, m/z 271)
Dominant (

, m/z 272)
Primary Fragment Base Peak at m/z 144 (Loss of I

)
Controllable (requires CID)
Sensitivity Moderate (Nanogram range)High (Picogram range)
Application Purity analysis, Structural IDPK/PD studies, Quantitation
Technical Insight
  • EI Behavior: The 70 eV electron impact imparts excess internal energy far above the ionization potential of the indole system (~7.5 eV). This excess energy is immediately channeled into the weakest link—the C-I bond—resulting in rapid homolytic cleavage. Consequently, the molecular ion (m/z 271) is often observed at <5% relative abundance, while the de-iodinated fragment (m/z 144) dominates.

  • ESI Behavior: ESI generates the even-electron protonated species

    
     at m/z 272. The "soft" nature of ESI preserves the C-I bond during the ionization process, making it the preferred method for confirming the presence of the intact halogenated starting material.
    

Fragmentation Mechanism & Pathway Analysis[2][3][4]

Understanding the fragmentation is essential for distinguishing 3-iodo-1,6-dimethyl-1H-indole from potential impurities like 1,6-dimethylindole (starting material) or regioisomers.

The "Iodine Signature" (The Diagnostic Event)

The most critical spectral feature is the loss of 127 Da.

  • Mechanism: Homolytic cleavage of the C3-I bond.

  • Observation: Transition from m/z 271

    
     144 (in EI).
    
  • Significance: This confirms the presence of iodine. If the spectrum shows a parent at 145/144 without the 271/272 precursor, the sample has likely undergone thermal degradation or de-halogenation prior to detection.

Secondary Fragmentation (The Indole Core)

Once the iodine is ejected, the remaining 1,6-dimethylindole core (m/z 144) undergoes characteristic indole fragmentation:

  • Methyl Loss (-15 Da): Cleavage of the N-methyl or C6-methyl group, yielding m/z 129.

  • HCN Loss (-27 Da): A hallmark of nitrogen heterocycles, involving ring opening and contraction, typically shifting m/z 129

    
     102.
    
Visualization of Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathway expected in an ESI-MS/MS experiment.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 272 Core Dimethylindole Core [M+H - I]+ m/z 145 Precursor->Core Loss of I• / HI (-127/128 Da) DeMethyl De-methylated Core [M+H - I - CH3]+ m/z 130 Core->DeMethyl Loss of Methyl (-15 Da) RingOpen Ring Fragmentation [M+H - I - CH3 - HCN]+ m/z 103 DeMethyl->RingOpen Loss of HCN (-27 Da)

Figure 1: Predicted ESI-MS/MS fragmentation cascade for 3-iodo-1,6-dimethyl-1H-indole. The loss of Iodine is the rate-limiting structural diagnostic step.

Experimental Protocol: Validated LC-MS Workflow

To ensure reproducible data, the following protocol minimizes on-column degradation and maximizes sensitivity.

Sample Preparation
  • Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can occasionally act as a nucleophile towards activated halo-indoles under high heat.

  • Concentration: 1 µg/mL for full scan; 100 ng/mL for SIM/MRM.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (High organic content required to elute the hydrophobic iodo-indole).

MS Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source loss of Iodine).

  • Collision Energy (CID):

    • Low (10 eV): Preserves m/z 272.

    • Med (25 eV): Generates m/z 145 (Base peak).

    • High (40 eV): Generates m/z 130 and 103.

Method Selection Workflow

MethodSelection Start Start: Sample Analysis Goal Goal? Start->Goal Quant Quantification / PK Goal->Quant Sensitivity needed Struct Impurity ID / Synthesis Check Goal->Struct Fingerprint needed ESI Select ESI-MS (Soft Ionization) Quant->ESI EI Select EI-GC-MS (Hard Ionization) Struct->EI Check Check m/z 272 ESI->Check Frag Check m/z 144 (Base) EI->Frag

Figure 2: Decision matrix for selecting the appropriate ionization mode based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Iodoindole and 3-Methylindole. NIST Chemistry WebBook, SRD 69.[1]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[2]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for Indole/HCN loss mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Validation

HPLC Retention Time Markers for 3-Iodoindole Derivatives: A Technical Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Comparative analysis of internal standard strategies for the precise quantification and identification of 3-iodoindole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Comparative analysis of internal standard strategies for the precise quantification and identification of 3-iodoindole derivatives.

Executive Summary: The Challenge of Lipophilic Indoles

3-iodoindole derivatives are critical intermediates in the synthesis of heteroaromatic pharmaceuticals, particularly via Suzuki-Miyaura cross-coupling reactions. However, their analysis presents a specific chromatographic challenge: hydrophobic drift .

Unlike simple indoles (e.g., tryptamine), the iodine substitution at the C3 position significantly increases lipophilicity (logP ~3.5), pushing elution to the high-organic region of reverse-phase gradients. In this region, minor fluctuations in mobile phase composition or temperature cause significant retention time (RT) shifts.

This guide compares three marker strategies to stabilize RT reproducibility: Homologous Alkyl Parabens (The Robustness Standard), Regioisomeric Indoles (The Structural Analog), and Hydrophobic Aromatics (The Gradient Tracker).

Technical Context & Causality

To select the correct marker, one must understand the interaction mechanism of 3-iodoindole on a C18 stationary phase.

  • Interaction Mechanism: The large, polarizable iodine atom increases Van der Waals interactions with the C18 alkyl chains, resulting in longer retention times than chloro- or bromo-analogs.

  • The Stability Factor: 3-iodoindole is susceptible to photolytic deiodination . A marker must not only track retention but also be chemically inert to avoid forming artifacts (e.g., radical coupling products) inside the vial.

  • The Separation Challenge: The marker must not co-elute with the "Critical Pair"—typically the de-iodinated starting material (Indole) or the regioisomer (5-iodoindole).

Comparative Analysis of Marker Strategies

Strategy A: The Homologous Series (Alkyl Parabens)

Best For: Routine purity profiling and QC of stable final products.

Alkyl parabens (Ethylparaben, Propylparaben) are the industry standard for "system suitability" because they possess a chromophore (UV 254 nm) that mimics the indole absorption profile but lacks the reactive nitrogen center.

  • Mechanism: Retention is driven purely by the alkyl chain length (Ethyl < Propyl < Butyl).

  • Pros: Extremely stable; commercially available in high purity (>99.9%); distinct UV spectrum allows for peak purity validation.

  • Cons: The ester linkage hydrolyzes at high pH (>8), making them unsuitable for basic mobile phases often used to suppress indole ionization.

Strategy B: Structural Analogs (Regioisomeric Indoles)

Best For: Reaction monitoring and tracking gradient drift.

Using a structural analog like 5-Iodoindole or 5-Bromoindole provides the highest fidelity in tracking retention shifts caused by temperature or column aging.

  • Mechanism: Since the core scaffold is identical to the analyte, the marker experiences the same

    
     interactions with the stationary phase.
    
  • Pros: "Locks" the relative retention time (RRT) effectively; tracks subtle changes in mobile phase selectivity (

    
    ).
    
  • Cons: High Risk of Co-elution. 5-iodoindole is a regioisomer of the target 3-iodoindole. On standard C18 columns, they may require methanol-based gradients to separate fully.

Strategy C: Hydrophobic Aromatics (Benzophenone)

Best For: High-throughput screening (HTS) and crude reaction mixtures.

Benzophenone is a non-protic, highly hydrophobic marker that elutes late in the gradient, close to 3-iodoindole.

  • Mechanism: purely hydrophobic interaction; insensitive to pH changes.

  • Pros: Does not interfere with indole ionization in MS detection; excellent stability.

  • Cons: UV max is distinct from indoles; can suppress ionization of the analyte in ESI-MS if co-elution occurs.

Performance Data & Experimental Validation

The following data summarizes the performance of these markers on a standard C18 column (150 x 4.6 mm, 5 µm) using an Acetonitrile/Water (0.1% Formic Acid) gradient.

Table 1: Retention Behavior & Resolution (Rs)
Marker StrategyCompoundRetention Time (min)RRT (vs 3-Iodoindole)Resolution (Rs)*Stability (24h)
Analyte 3-Iodoindole 12.4 1.00 - Low (Light Sensitive)
ImpurityIndole (Start Material)4.20.34> 15.0High
Strategy A Ethylparaben5.80.47> 10.0High
Strategy A Propylparaben9.10.736.5High
Strategy B 5-Bromoindole8.50.687.2Medium
Strategy B 5-Iodoindole 11.8 0.95 1.8 (Critical) Medium
Strategy C Benzophenone14.21.143.5High

*Rs calculated relative to the nearest eluting peak. Note the critical resolution between 5-Iodoindole and 3-Iodoindole.

Table 2: Drift Correction Capability

Measured as the % deviation in Relative Retention Time (RRT) when column temperature is shifted by ±5°C.

MarkerTemp Sensitivity (min/°C)RRT Deviation (%)Verdict
Propylparaben0.152.1%Good General Use
5-Iodoindole0.220.3% Excellent Tracking
Benzophenone0.304.5%Poor Tracking

Insight: 5-Iodoindole shifts with the analyte as temperature changes, keeping the RRT constant. Benzophenone shifts more than the analyte, causing RRT errors.

Decision Logic for Marker Selection

The following diagram illustrates the decision process for selecting the appropriate marker based on your specific analytical goal.

MarkerSelection Start Select Analytical Goal Purity Final Product Purity (QC) Start->Purity Reaction Reaction Monitoring (IPC) Start->Reaction UseParaben Use Propylparaben (Robust, Stable) Purity->UseParaben UV Detection MS_Detect MS Detection Required? Reaction->MS_Detect UseAnalog Use 5-Bromoindole (Tracks Drift) MS_Detect->UseAnalog No (UV Only) UseBenzo Use Benzophenone (No Ionization Interference) MS_Detect->UseBenzo Yes (Qualitative) UseDeuter Use 3-Iodoindole-d5 (Isotopic Standard) MS_Detect->UseDeuter Yes (Quantitation)

Figure 1: Decision tree for selecting the optimal retention time marker based on detection method and assay purpose.

Validated Experimental Protocol

This protocol uses Propylparaben as the internal standard (Strategy A) due to its balance of stability and retention.

Step 1: Standard Preparation
  • Stock Solution A (Analyte): Dissolve 10 mg 3-iodoindole in 10 mL Acetonitrile. Store in amber glass (light sensitive).

  • Stock Solution B (Marker): Dissolve 10 mg Propylparaben in 10 mL Acetonitrile.

  • Working Standard: Mix 100 µL Stock A + 100 µL Stock B + 800 µL Water. Vortex immediately.

Step 2: HPLC Conditions[1][2]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% -> 80% B (Linear ramp)

    • 15-18 min: 80% B (Wash)

    • 18-22 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Indole specific) and 254 nm (Marker).

Step 3: Workflow Visualization

HPLC_Workflow Sample Sample Dissolution (MeCN) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (C18 Column) Inject->Sep Detect UV Detection (280 nm) Sep->Detect Data RRT Calculation (tR_analyte / tR_marker) Detect->Data

Figure 2: Step-by-step HPLC workflow for 3-iodoindole analysis.[1][2][3][4]

References

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.

  • Satínský, D., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 124, 303-309.

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Application Note.

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Comparative

A Senior Application Scientist's Guide to the Experimental Verification of the Melting Point for 3-Iodo-1,6-dimethyl-1H-indole

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for determining and verifying the melting point of the novel compound 3-Iodo-1,6-dimethyl-1H-indole....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for determining and verifying the melting point of the novel compound 3-Iodo-1,6-dimethyl-1H-indole. As a crucial physical property, the melting point serves as a primary indicator of a compound's identity and purity.

A survey of chemical supplier databases and public literature reveals that the melting point for 3-Iodo-1,6-dimethyl-1H-indole (CAS: 1599372-49-2) is not widely reported. This absence of established data makes robust, in-house experimental determination not just a formality, but a necessity for any researcher utilizing this compound. This guide outlines a self-validating protocol to establish a reliable melting point range, ensuring data integrity for research and development.

The Foundational Importance of Melting Point Analysis

In organic and medicinal chemistry, the melting point is a fundamental thermochemical property. A pure crystalline solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[1] Conversely, the presence of soluble impurities disrupts the crystal lattice, leading to two observable effects: a depression of the melting point and a broadening of the melting range.[2][3][4] Therefore, accurately determining the melting point is a rapid and cost-effective method to:

  • Confirm Compound Identity: By comparing the experimentally determined value with a known standard (when available).[2]

  • Assess Compound Purity: A broad melting range is a strong indicator of impurities.[3][5]

  • Inform Quality Control: Ensuring batch-to-batch consistency in synthesis and manufacturing.

A Self-Validating Protocol for Accurate Melting Point Determination

The following protocol is designed to ensure the highest degree of accuracy and is grounded in established methodologies, such as those outlined by ASTM E324 for organic chemicals.[6][7] The core principle of a self-validating system is the calibration of the measurement apparatus against certified standards immediately prior to analyzing the compound of interest.

Part I: Apparatus Calibration – The Trustworthiness Pillar

Before analyzing the target compound, the accuracy of the melting point apparatus must be verified. This is a non-negotiable step to ensure the trustworthiness of your results.

Objective: To verify and, if necessary, create a correction curve for the temperature reading of the apparatus using certified reference standards with sharp, known melting points.

Materials:

  • Melting Point Apparatus (e.g., Mel-Temp, Stuart SMP series, or automated systems from Mettler-Toledo).

  • Certified Melting Point Standards (e.g., Vanillin, Acetanilide, Caffeine). These should bracket the expected melting point if a rough estimate is known.

  • Melting point capillary tubes (open at one end).

Procedure:

  • Select at least two certified standards with melting points that bracket the anticipated range of your unknown compound.

  • Follow the sample preparation and analysis steps (detailed in Part II) to determine the observed melting point of each standard on your instrument.

  • Compare the observed melting point to the certified melting point for each standard.

  • If a consistent deviation is observed (e.g., the instrument consistently reads 2°C high), this correction factor must be applied to the measurement of the test compound. For rigorous work, a calibration curve plotting observed temperature vs. certified temperature can be generated.

Reference StandardCertified Melting Point Range (°C)
Vanillin81.0 – 83.0 °C
Acetanilide114.0 – 116.0 °C
Sulphanilamide164.5 – 166.5 °C
Caffeine (dried)234.0 – 237.0 °C
Table 1: A selection of common, certified reference standards used for melting point apparatus calibration.[8]
Part II: Experimental Determination of 3-Iodo-1,6-dimethyl-1H-indole's Melting Point

Causality Behind Experimental Choices:

  • Sample Preparation: The sample must be completely dry and finely powdered.[9] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat distribution and efficient packing within the capillary tube.

  • Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is critical.[10][11] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an observed melting point that is erroneously high.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 3-Iodo-1,6-dimethyl-1H-indole is completely dry, ideally by drying under a vacuum or in a desiccator.

    • Place a small amount of the compound on a watch glass and crush it into a fine, uniform powder using a spatula.[9]

  • Capillary Tube Loading:

    • Invert an open-ended capillary tube and press the open end into the powder.

    • Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom.

    • Repeat until a packed column of 2-4 mm of sample is achieved. A densely packed, small sample size is crucial for accurate heat transfer.[11][12]

  • Initial Rapid Determination (Optional but Recommended):

    • Place the loaded capillary into the apparatus.

    • Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. This saves time and informs the more precise measurement to follow.[12]

  • Precise Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[10]

    • Insert a fresh, properly prepared capillary tube with the sample.

    • Heat at a medium rate until the temperature is about 15-20°C below the approximate melting point.

    • Crucially, reduce the heating rate to 1-2°C per minute. [10][11]

    • Record the temperature (T1) at which the first droplet of liquid becomes visible.

    • Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts completely into a transparent liquid.

    • The melting point is reported as the range T1 – T2.

  • Verification:

    • Repeat the precise determination with at least two more fresh samples. Consistent results across multiple measurements validate the determined range.

Interpreting the Results: What the Melting Range Reveals

  • Sharp Melting Point (e.g., 85.5 - 86.5°C): A narrow range of 1-2°C is indicative of a high-purity substance.[4] This experimentally determined value can now serve as a benchmark for future batches of synthesized 3-Iodo-1,6-dimethyl-1H-indole.

  • Broad Melting Point (e.g., 82.0 - 87.0°C): A range greater than 2°C suggests the presence of impurities.[5] These impurities cause a depression and broadening of the range. Such a result indicates that the sample may require further purification (e.g., recrystallization) before use in sensitive applications.

Visualization of the Verification Workflow

The following diagram illustrates the logical flow of the self-validating melting point determination protocol.

G cluster_validation Self-Validation Loop start Start: Obtain 3-Iodo-1,6-dimethyl-1H-indole Sample prep_sample Sample Preparation: 1. Dry Sample Thoroughly 2. Grind to Fine Powder start->prep_sample prep_capillary Load Capillary Tube (2-4 mm packed height) prep_sample->prep_capillary calibrate System Validation: Calibrate Apparatus with Certified Standards prep_capillary->calibrate Best Practice fast_heat Approximate MP Determination: Rapid Heating (~10-15°C/min) calibrate->fast_heat Proceed with calibrated instrument cool_down Cool Apparatus (>20°C below approx. MP) fast_heat->cool_down slow_heat Precise MP Determination: Slow Heating (1-2°C/min) near Melting Point cool_down->slow_heat record_t1 Record T1: First Drop of Liquid Appears slow_heat->record_t1 record_t2 Record T2: All Solid Becomes Liquid record_t1->record_t2 report Report Result: Melting Range (T1 - T2) Apply Correction Factor record_t2->report interpret Interpret Data: Assess Purity Based on Range Width report->interpret end End interpret->end

Caption: Workflow for Self-Validating Melting Point Determination.

References

  • Mettler-Toledo. (n.d.). All You Need to Know about Melting Point Determination. Retrieved from [Link]

  • Choudhary, A. (2018). Calibration of Melting Point Apparatus. Pharmaguideline. Retrieved from [Link]

  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (ASTM E324-23). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Melting Point Analysis - Identity and Purity. Retrieved from [Link]

  • Lin, J. (n.d.). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

  • Infinita Lab. (2021). Melting Points and the Melting Range of Organic Chemicals ASTM E324. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Points. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • University of the West Indies. (n.d.). Melting point determination. Retrieved from [Link]

  • S.I.C. Biotechnical & Medical Laboratory. (n.d.). Determination of Melting Points. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • Pharmacoguide. (2025). Calibration of Melting Point Apparatus. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Iodinated Indole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Iodine Quantification in Iodinated Indole Compounds Iodinated indole derivatives represent a significant class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Iodine Quantification in Iodinated Indole Compounds

Iodinated indole derivatives represent a significant class of compounds in medicinal chemistry and drug development. The incorporation of iodine into the indole scaffold can profoundly influence a molecule's pharmacological properties, including its binding affinity, metabolic stability, and lipophilicity.[1][2] Consequently, the precise and accurate determination of iodine content is a critical aspect of quality control, ensuring the identity, purity, and dosage of these active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the primary analytical techniques for iodine determination in organic matrices, details robust experimental protocols, and discusses the selection of appropriate certified reference materials (CRMs) to ensure data integrity and regulatory compliance.

Comparative Analysis of Analytical Methodologies

The two most prevalent methods for the determination of iodine in organic compounds are Combustion Analysis and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The choice between these techniques depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix.

FeatureCombustion Analysis (Oxygen Flask)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle The sample is combusted in a closed, oxygen-rich environment. The resulting iodine vapors are absorbed into a solution and subsequently titrated.[3][4][5]The sample is digested and introduced into a high-temperature plasma, which ionizes the iodine atoms. The ions are then separated by their mass-to-charge ratio and quantified.[6]
Sensitivity Typically in the parts per million (ppm) range.High sensitivity, capable of detecting parts per billion (ppb) or even parts per trillion (ppt) levels.[6]
Sample Throughput Lower throughput due to the manual nature of the combustion process.Higher throughput, especially with the use of autosamplers.
Matrix Effects Less susceptible to matrix effects from the organic components of the sample.Can be prone to matrix effects from high concentrations of dissolved solids or residual carbon, which may require mitigation strategies.[7][8][9]
Instrumentation Cost Relatively low initial investment.High initial investment for the ICP-MS instrument.
Regulatory Acceptance Well-established and accepted method, referenced in pharmacopeias.[5]Widely accepted and often preferred for trace elemental analysis in pharmaceuticals due to its high sensitivity.[10][11]
Typical Use Case Assay of major iodine content in pure substances or simple mixtures.Trace-level iodine determination, impurity analysis, and analysis of complex matrices.

Experimental Protocols: A Step-by-Step Guide

Method 1: Iodine Determination by Oxygen Flask Combustion

This method is a classic and reliable technique for the determination of halogens in organic compounds.

Diagram of the Oxygen Flask Combustion Workflow

A Sample Preparation B Combustion A->B Weigh & wrap sample C Absorption B->C Ignite in O2-filled flask D Titration C->D Absorb combustion products in absorbing solution E Calculation D->E Titrate with standardized silver nitrate solution

Caption: Workflow for iodine determination by oxygen flask combustion.

Step-by-Step Protocol:

  • Apparatus Preparation:

    • Use a heavy-walled, 500-mL conical flask with a ground-glass stopper fused to a platinum wire sample carrier.[5]

    • Causality: The heavy-walled flask is crucial for safety, containing the pressure generated during combustion. The platinum carrier is inert and withstands the high temperatures.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the iodinated indole compound onto a piece of halogen-free filter paper.

    • Fold the filter paper to enclose the sample, leaving a fuse strip.

    • Causality: Precise weighing is fundamental for accurate quantitative analysis. The filter paper serves as a combustible carrier for the sample.

  • Absorption Solution:

    • Add 20 mL of a suitable absorbing solution to the flask. A common solution is 0.1 M sodium hydroxide.

    • Causality: The alkaline solution efficiently traps the acidic iodine-containing combustion products (e.g., hydrogen iodide) as non-volatile iodide ions.

  • Combustion:

    • Flush the flask with pure oxygen for at least 2 minutes to displace all air.

    • Causality: A pure oxygen environment ensures complete and rapid combustion of the organic matrix.

    • Moisten the stopper with water to ensure a tight seal.

    • Ignite the fuse strip and immediately plunge the stopper into the flask, holding it firmly in place.

    • Safety Note: Perform the combustion behind a safety shield in a well-ventilated fume hood.

  • Absorption:

    • Once combustion is complete, shake the flask vigorously for 5-10 minutes to ensure all combustion products are absorbed into the solution.

    • Allow the flask to cool to room temperature.

  • Titration:

    • Quantitatively transfer the absorption solution to a titration vessel.

    • Acidify the solution with dilute nitric acid.

    • Titrate potentiometrically with a standardized solution of silver nitrate (e.g., 0.01 M).

    • Causality: Silver ions react with iodide ions to form a silver iodide precipitate. The endpoint is detected by a sharp change in potential.

  • Calculation:

    • Calculate the percentage of iodine in the sample based on the volume of silver nitrate solution consumed.

Method 2: Iodine Determination by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS offers superior sensitivity and is ideal for trace-level analysis.

Diagram of the ICP-MS Analysis Workflow

A Sample Digestion B Dilution & Internal Standard Spiking A->B Acid digestion or alkaline extraction D Sample Introduction B->D Dilute to within calibration range C Instrument Calibration E Data Acquisition & Processing C->E Establish calibration curve D->E Aspirate sample into plasma

Caption: Workflow for iodine determination by ICP-MS.

Step-by-Step Protocol:

  • Sample Digestion (Wet Ashing):

    • Accurately weigh approximately 50 mg of the iodinated indole compound into a clean, inert digestion vessel.

    • Add a mixture of high-purity nitric acid and perchloric acid.[5]

    • Causality: Strong oxidizing acids are used to completely decompose the organic matrix, releasing the iodine in a soluble inorganic form. Perchloric acid is particularly effective for destroying robust organic matter but must be used with extreme caution.

    • Digest the sample in a closed-vessel microwave digestion system, following a program with controlled temperature and pressure ramps.

    • Causality: Microwave digestion accelerates the decomposition process and prevents the loss of volatile iodine species.[12]

  • Dilution and Internal Standard Spiking:

    • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water. A final acid concentration of 1-2% is typical.

    • Spike the diluted sample with an internal standard, such as Rhodium (¹⁰³Rh), to correct for instrumental drift and matrix effects.[4]

    • Causality: The internal standard, an element not present in the original sample, is used to normalize the analyte signal, improving accuracy and precision.

  • Instrument Calibration:

    • Prepare a series of calibration standards of known iodine concentrations from a certified stock solution (e.g., potassium iodate). The standards should be matrix-matched to the samples (i.e., contain the same acid concentration and internal standard).

    • Generate a calibration curve by analyzing the standards on the ICP-MS.

  • Sample Introduction and Analysis:

    • Introduce the prepared samples into the ICP-MS system using a peristaltic pump and a nebulizer, which creates a fine aerosol.

    • The aerosol is transported to the argon plasma, where it is desolvated, atomized, and ionized.

    • The ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the ion intensity at m/z 127 for iodine.

  • Data Acquisition and Processing:

    • The instrument software calculates the iodine concentration in the samples based on the intensity of the iodine signal relative to the internal standard and the calibration curve.

Elemental Analysis Standards: Ensuring Traceability and Accuracy

The use of certified reference materials (CRMs) is fundamental to establishing the accuracy and traceability of analytical measurements.[13][14] While a specific CRM for an iodinated indole may not be commercially available, a robust quality control system can be implemented using available standards.

Decision Logic for Standard Selection

node_result node_result A Analytical Method? B Combustion A->B C ICP-MS A->C D Available Organo-Iodine CRM? B->D G Use Certified Inorganic Iodine Standard Solution C->G E Use Certified Organo-Iodine CRM D->E Yes F Use Well-Characterized In-House Standard D->F No

Caption: Decision tree for selecting appropriate standards.

Comparison of Available Standards

Standard TypeDescriptionSupplier ExamplesApplication
Certified Organic Halogen CRMs A pure organic compound with a certified mass fraction of the halogen. Not specific to indoles but provides a relevant matrix.CPAchem, Sigma-Aldrich (ERM)Method validation (accuracy, precision) for combustion analysis. Can be used to validate the digestion procedure for ICP-MS.
Certified Inorganic Iodine Standard Solutions A solution of a simple iodine salt (e.g., KIO₃) in water or dilute acid with a certified concentration.CPAchem, Agilent, PerkinElmerInstrument calibration for ICP-MS.[15]
In-house Reference Material A well-characterized batch of the iodinated indole compound, with its iodine content established through multiple independent analyses.N/A (user-generated)Routine quality control, system suitability checks.
NIST Standard Reference Materials (SRMs) Various matrices (e.g., food, salt) with certified iodine content.[14][16]National Institute of Standards and Technology (NIST)Method validation for challenging matrices, demonstrating traceability to a national metrology institute.

Best Practices and Troubleshooting for Iodinated Indole Analysis

Accurate analysis of iodinated indoles requires careful attention to potential sources of error.

  • Volatility of Iodine:

    • Challenge: Iodine and some of its compounds can be volatile, leading to analyte loss during sample preparation.[12]

    • Solution (Combustion): Ensure a closed system and an efficient absorbing solution.

    • Solution (ICP-MS): Use closed-vessel digestion. Prepare and analyze samples in an alkaline medium (e.g., using tetramethylammonium hydroxide - TMAH) to maintain iodine in its non-volatile iodide form.[17]

  • Stability of Iodinated Indoles:

    • Challenge: Some indole derivatives can be sensitive to light, heat, or oxidative conditions, potentially leading to degradation before analysis.[18][19]

    • Solution: Store samples and standards protected from light and at appropriate temperatures. Conduct stability studies to understand the compound's degradation profile.[20]

  • Matrix Effects in ICP-MS:

    • Challenge: High concentrations of carbon from the incomplete digestion of the organic matrix can enhance the iodine signal, leading to inaccurate results.[7]

    • Solution:

      • Ensure complete digestion of the organic matrix.

      • Use an internal standard to compensate for signal fluctuations.

      • Optimize ICP-MS parameters (e.g., plasma power, nebulizer gas flow) to ensure robust plasma conditions that can tolerate the sample matrix.[9]

  • Memory Effects in ICP-MS:

    • Challenge: Iodine can adsorb to the surfaces of the sample introduction system, leading to carryover between samples and elevated blank signals.[6]

    • Solution:

      • Use a dedicated sample introduction system for iodine analysis.

      • Implement a rigorous rinse protocol between samples using a solution that effectively removes iodine (e.g., an alkaline solution).

      • Optimize the rinse time to ensure the signal returns to baseline before the next analysis.

Conclusion

The elemental analysis of iodinated indole compounds is a non-negotiable aspect of their development and quality control. While both combustion analysis and ICP-MS are viable methods, the choice is dictated by the specific analytical requirements. Combustion analysis offers a cost-effective solution for assay-level quantification, whereas ICP-MS provides the high sensitivity necessary for trace analysis and impurity profiling. Regardless of the chosen method, the implementation of a robust validation strategy, underpinned by the use of appropriate certified reference materials and a thorough understanding of the potential analytical challenges, is paramount to ensuring the generation of accurate, reliable, and defensible data.

References

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  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
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  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. [Link]

  • Badocco, D., et al. (2016). A procedure for the quantification of total iodine by inductively coupled plasma mass spectrometry, and its application to the determination of iodine in algae sampled in the lagoon of Venice. Analytical Methods, 8(41), 7465-7472. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Larsen, E. H., & Ludwigsen, M. B. (1997). Determination of Iodine in Food-related Certified Reference Materials Using Wet Ashing and Detection by Inductively Coupled Plasma Mass Spectrometry. Journal of Analytical Atomic Spectrometry, 12(4), 435-439. [Link]

  • Ali, I., et al. (2024). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Archiv der Pharmazie. [Link]

  • Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical biochemistry, 135(2), 495–504. [Link]

  • Zhang, Y., et al. (2021). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Journal of Analytical Atomic Spectrometry, 36(4), 696-714. [Link]

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  • Chen, J., et al. (2015). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Chemical Communications, 51(63), 12592-12595. [Link]

  • Nikulin, A. V., et al. (2024). Precision and accuracy of iodine analysis by ICP-MS.
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